Technical Documentation Center

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride
  • CAS: 1993050-04-6

Core Science & Biosynthesis

Foundational

Unveiling the Enigmatic Mechanism of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride: A Technical Guide for Preclinical Investigation

Abstract The compound 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride represents a novel chemical entity with a structure suggestive of significant pharmacological activity. However, a comprehensive review of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride represents a novel chemical entity with a structure suggestive of significant pharmacological activity. However, a comprehensive review of the current scientific literature reveals a conspicuous absence of direct studies elucidating its precise mechanism of action. This technical guide addresses this knowledge gap by proposing a well-supported, hypothetical mechanism centered on the histamine H3 receptor, based on robust structure-activity relationship data from closely related imidazole-piperidine analogs. We provide a detailed roadmap for the experimental validation of this hypothesis, outlining state-of-the-art protocols for receptor binding, functional activity, and in vitro and in vivo characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals embarking on the preclinical investigation of this and structurally similar compounds, enabling a systematic and scientifically rigorous exploration of their therapeutic potential.

Introduction: The Challenge of a Novel Scaffold

The piperidine and imidazole moieties are privileged structures in medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules.[1][2] The combination of these two rings in 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride suggests a high likelihood of interaction with biological targets, particularly within the central nervous system. Despite its commercial availability for research purposes, this specific compound remains uncharacterized in the public domain. This guide, therefore, takes a predictive approach, leveraging the established pharmacology of analogous compounds to construct a testable hypothesis regarding its mechanism of action.

A Proposed Mechanism of Action: Targeting the Histamine H3 Receptor

Based on the structural features of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, we hypothesize that its primary pharmacological target is the histamine H3 receptor (H3R) . This G protein-coupled receptor (GPCR) functions predominantly as a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

The rationale for this hypothesis is grounded in extensive research on structurally similar compounds:

  • The Imidazole-Piperidine Core: The 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold is a well-established pharmacophore for potent H3R agonists, with compounds like immepip demonstrating high affinity and selectivity.[3][4][5]

  • Substitution Patterns: Modifications to the piperidine and imidazole rings are known to modulate activity, with N-alkylation of the piperidine ring, as seen with the ethyl group in the target compound, influencing both affinity and selectivity.[3] While some substitutions can shift activity towards antagonism, the core structure remains a strong indicator of H3R interaction.[4][6]

Therefore, it is highly probable that 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride acts as a modulator (agonist, antagonist, or inverse agonist) of the H3R.

The Role of the Histamine H3 Receptor in Neuromodulation

The H3R is a key regulator of neurotransmission and is implicated in a variety of physiological processes, including:

  • Cognition and memory

  • Sleep-wake cycle and arousal

  • Metabolic regulation

  • Nociception

As a presynaptic receptor, its activation typically leads to the inhibition of neurotransmitter release. This is achieved through the Gi/o signaling pathway, which involves the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Hypothesized Downstream Signaling Cascade

Assuming the compound binds to the H3R, the following signaling cascade is anticipated:

H3R_Signaling_Pathway Compound 3-(1-ethyl-1H-imidazol-2-yl)piperidine H3R Histamine H3 Receptor Compound->H3R Binds G_Protein Gi/o Protein H3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_Channel->Neurotransmitter_Vesicle Triggers Fusion ATP ATP ATP->AC Release Neurotransmitter Release Neurotransmitter_Vesicle->Release

Caption: Hypothesized H3R-mediated signaling pathway.

Experimental Workflow for Mechanism of Action Validation

To rigorously test the hypothesis that 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is an H3R modulator, a multi-step experimental approach is required.

Experimental_Workflow Start Start: Compound Synthesis & QC Binding_Assays Phase 1: Target Engagement Radioligand Binding Assays Start->Binding_Assays Functional_Assays Phase 2: Functional Activity [35S]GTPγS Binding & cAMP Assays Binding_Assays->Functional_Assays If binding confirmed In_Vitro_Assays Phase 3: Cellular Effects Neurotransmitter Release from Brain Slices Functional_Assays->In_Vitro_Assays If functional activity confirmed In_Vivo_Studies Phase 4: In Vivo Confirmation Behavioral Models (e.g., Cognition, Sleep) In_Vitro_Assays->In_Vivo_Studies If cellular effects observed Conclusion Conclusion: Mechanism of Action Determined In_Vivo_Studies->Conclusion

Caption: A phased approach to MOA validation.

Phase 1: Target Engagement - Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for human histamine receptors (H1, H2, H3, and H4).

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine receptor subtypes (H1R, H2R, H3R, H4R).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine:

      • Cell membranes (typically 10-50 µg protein/well).

      • A fixed concentration of a suitable radioligand (e.g., [3H]Nα-methylhistamine for H3R).

      • Increasing concentrations of the unlabeled test compound (3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride).

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 Concentration of the test compound that displaces 50% of the specific radioligand binding.
Ki Inhibitory constant, a measure of the binding affinity of the test compound for the receptor.
Phase 2: Functional Activity - [35S]GTPγS Binding and cAMP Assays

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the H3R.

Protocol 1: [35S]GTPγS Binding Assay

  • Principle: Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated G proteins.

  • Procedure:

    • Combine H3R-expressing cell membranes, the test compound at various concentrations, GDP, and [35S]GTPγS in an assay buffer.

    • Incubate for 60 minutes at 30°C.

    • Separate bound from free [35S]GTPγS by rapid filtration.

    • Quantify bound radioactivity by scintillation counting.

  • Analysis:

    • Agonist mode: Plot [35S]GTPγS binding vs. compound concentration to determine EC50 (potency) and Emax (efficacy) relative to a full agonist like histamine.

    • Antagonist mode: Pre-incubate with the test compound before adding a known H3R agonist. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism.

Protocol 2: cAMP Accumulation Assay

  • Principle: Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Procedure:

    • Use whole cells expressing H3R.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • Add the test compound (for agonist testing) or the test compound plus an agonist (for antagonist testing).

    • Incubate and then lyse the cells.

    • Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Analysis:

    • Agonist activity: A dose-dependent decrease in forskolin-stimulated cAMP levels.

    • Antagonist activity: A dose-dependent reversal of the inhibition caused by an H3R agonist.

ParameterDescription
EC50 The concentration of an agonist that produces 50% of the maximal response.
Emax The maximum response produced by an agonist.
pA2 A measure of the potency of a competitive antagonist.

Conclusion and Future Directions

The structural characteristics of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride strongly suggest a mechanism of action involving the modulation of histamine receptors, with the H3 receptor being the most probable target. The experimental workflows detailed in this guide provide a comprehensive and rigorous framework for testing this hypothesis. By systematically evaluating the compound's binding affinity, functional activity, and effects on neuronal function, researchers can elucidate its precise mechanism of action. This foundational knowledge is critical for guiding further preclinical and clinical development, potentially unlocking new therapeutic avenues for a range of neurological and psychiatric disorders.

References

  • Malhotra, V., Pathak, S. R., Nath, R., Mukherjee, D., & Shanker, K. (2011). Substituted imidazole derivatives as novel cardiovascular agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jongejan, A., et al. (2004). N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Kathmann, M., Schlicker, E., Detzner, M., & Göthert, M. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. [Link]

  • Moreno-Delgado, D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Link]

  • Barros-Miñones, L., et al. (2010). Cardiovascular effects of a novel synthetic analogue of naturally occurring piperamides. PubMed. [Link]

  • Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M., & Timmerman, H. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry. [Link]

  • Bousquet, P., et al. (2020). Cardiovascular Effects Mediated by Imidazoline Drugs: An Update. ResearchGate. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Kozłowska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. IRIS - Unict. [Link]

  • Celgene Corporation. (2021). 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Li, Y., et al. (2024). Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. Frontiers. [Link]

  • Sharma, A., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • GlaxoSmithKline LLC. (2010). WO 2010/056563 A1. Googleapis.com.
  • Wenzl, F. A., et al. (2025). Imidazole propionate as novel non-traditional risk factor in coronary artery disease. LinkedIn. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • No authors listed. (n.d.). Multitarget drug discovery for Alzheimer's disease: triazinones as BACE-1 and GSK-3β inhibitors. chemrxiv.org. [Link]

  • Escolano, C. (n.d.). New imidazoline I2-receptor ligands to face neurodegenerative diseases. Universitat de Barcelona. [Link]

  • Gilead Sciences, Inc. (2016). Piperidine or piperazine linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Fereydouni, N., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC. [Link]

  • Janssen Pharmaceutica N.V. (1988). 3-(Substituted phenyl)-3-(1H-imidazol-1-ylmethyl).
  • Al-abcha, A., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC. [Link]

  • NextSDS. (n.d.). 3-(2-ethyl-1H-imidazol-1-yl)piperidine — Chemical Substance Information. NextSDS. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(1-ethyl-1H-imidazol-2-yl)piperidine Dihydrochloride: Structure, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, a heterocyclic compound of interest in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. Given the specificity of this molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a comprehensive resource for researchers.

Core Molecular Attributes: Structure and Properties

The foundational step in understanding any chemical entity is to define its structure and fundamental properties.

Chemical Structure

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is composed of a piperidine ring substituted at the 3-position with an N-ethylated imidazole ring. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the basic nitrogen atoms, likely the piperidine nitrogen and the non-ethylated imidazole nitrogen, enhancing the compound's solubility in aqueous media.

The chemical structure can be represented as follows:

Chemical structure of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride
Molecular Formula and Weight

The molecular formula and weight are critical for quantitative experimental work, such as reaction stoichiometry and solution preparation.

PropertyValue
Molecular Formula (Free Base) C10H17N3
Molecular Weight (Free Base) 179.26 g/mol
Molecular Formula (Dihydrochloride) C10H19Cl2N3
Molecular Weight (Dihydrochloride) 252.18 g/mol [1]

Note: The molecular weight of the dihydrochloride salt is calculated by adding the molecular weight of the free base and two equivalents of HCl (36.46 g/mol each).

Synthesis and Methodological Rationale

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, likely commencing from a protected piperidine precursor.

G A N-Boc-3-piperidone B N-Boc-3-amino-3-(hydroxymethyl)piperidine A->B Strecker Synthesis (KCN, NH4Cl, then reduction) C N-Boc-3-(1H-imidazol-2-yl)piperidine B->C Imidazole Ring Formation (e.g., with formamidine acetate) D N-Boc-3-(1-ethyl-1H-imidazol-2-yl)piperidine C->D N-Alkylation (Ethyl iodide, NaH) E 3-(1-ethyl-1H-imidazol-2-yl)piperidine D->E Boc Deprotection (TFA or HCl in Dioxane) F 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride E->F Salt Formation (HCl in Ether)

Caption: Proposed synthetic workflow for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride.

Step-by-Step Methodological Explanation

Step 1: Introduction of a Nitrogen Handle (Strecker Synthesis)

  • Methodology: The synthesis would likely begin with a commercially available, N-protected piperidone, such as N-Boc-3-piperidone. A Strecker synthesis, involving treatment with potassium cyanide and ammonium chloride, would introduce a nitrile and an amino group at the 3-position. Subsequent reduction of the nitrile, for instance with lithium aluminum hydride, would yield an aminomethyl group.

  • Rationale (Expertise & Experience): The Boc (tert-butyloxycarbonyl) protecting group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The Strecker synthesis is a classic and reliable method for the synthesis of α-amino acids and their derivatives, providing a key intermediate for building the imidazole ring.

Step 2: Imidazole Ring Formation

  • Methodology: The resulting diamine precursor can be cyclized to form the imidazole ring. A common method involves reaction with a one-carbon synthon, such as formamidine acetate or orthoformates.

  • Rationale (Trustworthiness): This cyclization is a well-established route to 2-substituted imidazoles. The choice of reagent allows for the efficient formation of the heterocyclic core.

Step 3: N-Alkylation of the Imidazole Ring

  • Methodology: The N-ethyl group is introduced onto the imidazole ring via N-alkylation. This is typically achieved by treating the N-Boc protected 3-(1H-imidazol-2-yl)piperidine with an alkylating agent like ethyl iodide in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the imidazole nitrogen.

  • Rationale (Authoritative Grounding): The use of a strong, non-nucleophilic base like NaH is crucial to ensure that deprotonation occurs specifically at the imidazole nitrogen, which is more acidic than the Boc-protected piperidine nitrogen. This selective deprotonation directs the subsequent alkylation to the desired position.

Step 4: Deprotection and Salt Formation

  • Methodology: The final steps involve the removal of the Boc protecting group and the formation of the dihydrochloride salt. The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane. The resulting free base is then treated with two equivalents of hydrochloric acid (often as a solution in ether or isopropanol) to precipitate the dihydrochloride salt.

  • Rationale (Self-Validating System): The acidic deprotection and subsequent salt formation are often performed in a sequential one-pot or two-step process. The precipitation of the salt provides a convenient method for purification and isolation of the final product in a stable, crystalline form.

Physicochemical and Pharmacological Context

The piperidine and imidazole moieties are prevalent in a vast number of biologically active compounds, suggesting that their combination in 3-(1-ethyl-1H-imidazol-2-yl)piperidine could confer interesting pharmacological properties.[2][3]

Expected Physicochemical Properties
  • pKa: The molecule possesses two primary basic centers: the piperidine nitrogen and the non-ethylated imidazole nitrogen. The pKa of the piperidine nitrogen is expected to be around 10-11, while the pKa of the imidazole ring is typically around 7. These values are crucial for understanding the compound's ionization state at physiological pH and its potential for forming salt bridges with biological targets.

  • Solubility: As a dihydrochloride salt, the compound is expected to have good aqueous solubility. This is a desirable property for a drug candidate, as it facilitates formulation and in vivo administration.

  • Lipophilicity (LogP): The combination of the polar imidazole and piperidine rings with the nonpolar ethyl group suggests a moderate LogP value. This property influences the compound's ability to cross cell membranes and the blood-brain barrier.

Potential Pharmacological Applications

Derivatives of both piperidine and imidazole have been extensively studied for a wide range of therapeutic applications.

  • Enzyme Inhibition: Imidazole-containing compounds are known to act as inhibitors of various enzymes, including aromatase, which is a target in breast cancer therapy.[4] The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes.

  • Receptor Modulation: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. Its conformational flexibility allows it to adopt specific orientations to fit into receptor binding pockets.

  • Antimicrobial and Anticancer Activity: Numerous studies have demonstrated the antimicrobial and anticancer properties of novel piperidine and imidazole derivatives.[1][5]

The specific substitution pattern of 3-(1-ethyl-1H-imidazol-2-yl)piperidine would determine its unique pharmacological profile, and its evaluation in relevant biological assays would be necessary to elucidate its therapeutic potential.

Conclusion

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride represents a molecule with significant potential for further investigation in the field of drug discovery. Its synthesis, while requiring a multi-step approach, relies on well-understood and robust chemical transformations. The presence of both the piperidine and imidazole heterocycles provides a rich pharmacophore that could be exploited for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on the study of this and related compounds.

References

  • Bolognesi, M. L., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. Available at: [Link]

  • Anupam, A., et al. (2017). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 4(2), 322-334. Available at: [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. Available at: [Link]

  • NextSDS. (n.d.). 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl. Available at: [Link]

  • NextSDS. (n.d.). 3-(2-ethyl-1H-imidazol-1-yl)piperidine. Available at: [Link]

  • Patel, R., et al. (2020). Synthesis of New 2‐(Pyridin‐4‐yl)‐1H‐imidazo[4,5‐b]pyridine Derivatives: In vitro Antibacterial and In silico Screening. ChemistrySelect, 5(29), 8931-8939. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]

  • Anthal, S., et al. (2013). Pharmacological properties of natural piperidine derivatives. African Journal of Pharmacy and Pharmacology, 7(48), 2975-2983. Available at: [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science, 5(9), 834-848. Available at: [Link]

  • Mohareb, R. M., & Gaman, M. S. (2018). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Bulletin of the Chemical Society of Ethiopia, 32(3), 545-556. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]

  • Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 11-19. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. Available at: [Link]

  • Kumar, S., et al. (2018). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 4(2), 227-236. Available at: [Link]

  • Pandey, J., et al. (2009). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Pharmacy Research, 2(8), 1334-1342. Available at: [Link]

  • Aslam, M. A., et al. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic potentials. RSC Advances, 13(16), 10639-10682. Available at: [Link]

  • El-Malah, A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3235. Available at: [Link]

Sources

Foundational

In vitro receptor binding affinity of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride Abstract This technical guide provides a comprehensive framework for characterizing the in v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro receptor binding affinity of the novel compound, 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride. Given the presence of key pharmacophoric elements—a piperidine ring and an ethyl-imidazole moiety—this document outlines a systematic approach to screen the compound against a panel of G-protein coupled receptors (GPCRs), with a primary focus on histamine receptors, for which these structural motifs are common. We present detailed, field-proven protocols for competitive radioligand binding assays, from membrane preparation to data analysis, to elucidate the compound's binding profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of new chemical entities. It emphasizes the principles of scientific integrity, providing a self-validating system for obtaining robust and reproducible binding affinity data.

Introduction: Rationale for Receptor Binding Profiling

The compound 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a synthetic molecule featuring a piperidine heterocycle linked to an N-ethylated imidazole ring. Piperidine derivatives are prevalent in numerous pharmaceuticals, acting on a wide array of biological targets.[1][2] The imidazole ring is a well-known bioisostere for histamine, and its derivatives are frequently found in antagonists of histamine receptors.[3] The combination of these two fragments suggests a potential interaction with aminergic GPCRs, including but not limited to histamine, serotonin, and adrenergic receptors.

Determining the in vitro receptor binding affinity of a novel compound is a critical first step in the drug discovery process. It allows for the identification of primary molecular targets, potential off-target interactions (which can lead to adverse effects), and provides a quantitative measure of a compound's potency at its target(s). The most common and robust method for this purpose is the competitive radioligand binding assay.[4][5][6] This technique measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and specificity for a particular receptor.[7]

This guide will detail the necessary steps to establish a comprehensive binding profile for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, focusing on a hypothetical screening cascade that prioritizes likely receptor targets based on structural analogy.

The Experimental Blueprint: A Multi-Target Screening Approach

A logical and efficient screening cascade is paramount. We propose a tiered approach, beginning with a primary screen against the most probable targets, followed by a broader secondary screen to assess selectivity.

Primary Target Panel: Histamine Receptors

Based on the structural similarity of the imidazole moiety to histamine, the histamine receptor family (H1, H2, H3, and H4) represents the highest priority targets.[8] These receptors are all GPCRs and are implicated in a wide range of physiological processes, making them important drug targets.[8] For example, H1 and H2 receptor antagonists are used for allergies and gastric acid secretion, respectively, while H3 receptor ligands are investigated for neurological disorders.[8]

Secondary Target Panel: Adrenergic and Serotonergic Receptors

To build a selectivity profile, we will also probe representative members of the adrenergic and serotonergic receptor families. These have been chosen due to the prevalence of the piperidine scaffold in ligands for these receptors.

  • Adrenergic Receptors: β1 and β2 subtypes.[9]

  • Serotonin (5-HT) Receptors: 5-HT2A and 5-HT2B subtypes.[10][11]

The following diagram illustrates the proposed screening workflow.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening (Selectivity) cluster_3 Data Analysis Test_Compound 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride Stock Solution H1R Histamine H1 Receptor Test_Compound->H1R Competitive Binding Assay H2R Histamine H2 Receptor Test_Compound->H2R Competitive Binding Assay H3R Histamine H3 Receptor Test_Compound->H3R Competitive Binding Assay H4R Histamine H4 Receptor Test_Compound->H4R Competitive Binding Assay b1AR β1-Adrenergic Receptor Test_Compound->b1AR Competitive Binding Assay b2AR β2-Adrenergic Receptor Test_Compound->b2AR Competitive Binding Assay HT2AR 5-HT2A Receptor Test_Compound->HT2AR Competitive Binding Assay HT2BR 5-HT2B Receptor Test_Compound->HT2BR Competitive Binding Assay Analysis IC50 Determination & Ki Calculation H1R->Analysis H2R->Analysis H3R->Analysis H4R->Analysis b1AR->Analysis b2AR->Analysis HT2AR->Analysis HT2BR->Analysis

Caption: Proposed receptor binding screening workflow.

Core Methodology: Competitive Radioligand Binding Assay

The foundational technique for this investigation is the competitive radioligand binding assay. The principle relies on the competition between our unlabeled test compound and a radiolabeled ligand for a finite number of receptors in a biological preparation (typically cell membranes).[7] By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate its binding affinity (Ki).[5][7]

The following diagram outlines the key steps of this experimental protocol.

G A 1. Receptor Membrane Preparation (e.g., from transfected cell lines) B 2. Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. Separation of Bound/Free Ligand (Rapid vacuum filtration) C->D E 5. Quantification (Scintillation counting of filter-bound radioactivity) D->E F 6. Data Analysis (IC50 -> Ki calculation) E->F

Caption: General workflow for a competitive radioligand binding assay.
Detailed Experimental Protocol: Histamine H1 Receptor Binding Assay

This protocol provides a specific example for determining the binding affinity at the human histamine H1 receptor (hH1R). The principles are readily adaptable to the other target receptors by substituting the appropriate receptor source, radioligand, and non-specific binding control.

Materials and Reagents:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine (specific activity ~20-30 Ci/mmol).[12]

  • Test Compound: 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, prepared in a series of dilutions (e.g., 10⁻¹¹ M to 10⁻⁴ M).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Control: 10 µM Mianserin or another suitable H1 antagonist.[12]

  • Apparatus: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/C or GF/B, pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding), and a liquid scintillation counter.[13]

Procedure:

  • Membrane Preparation: Thaw the receptor membrane aliquot on ice. Dilute the membranes in assay buffer to a final protein concentration that yields a robust signal-to-noise ratio (typically 5-20 µg protein per well). Homogenize briefly. Protein concentration should be predetermined using a standard assay like the BCA method.[13]

  • Assay Plate Setup: In a 96-well plate, add the following components in triplicate for a final volume of 250 µL:[13]

    • Total Binding (TB): 50 µL of assay buffer, 50 µL of [³H]-Mepyramine (at a final concentration near its Kd, e.g., 1-3 nM), and 150 µL of the diluted membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 10 µM Mianserin, 50 µL of [³H]-Mepyramine, and 150 µL of the diluted membrane suspension.

    • Competitive Binding: 50 µL of each test compound dilution, 50 µL of [³H]-Mepyramine, and 150 µL of the diluted membrane suspension.

  • Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature (or other optimized temperature) to allow the binding reaction to reach equilibrium.[13]

  • Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well onto the pre-soaked glass fiber filter mat using a cell harvester.[13]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Scintillation Counting: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[13]

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).[14]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[14]

  • Calculate Ki (Binding Affinity): Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation :[7]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via saturation binding experiments).[4]

Data Presentation: A Framework for Results

All quantitative binding data should be summarized in a clear, tabular format for easy comparison across multiple receptor targets. The table below serves as a template for presenting the results of the proposed screening cascade.

Table 1: Hypothetical In Vitro Receptor Binding Profile of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Receptor TargetRadioligandRadioligand Conc. (nM)Kd of Radioligand (nM)Test Compound Ki (nM)Hill Slope
Primary Screen
Histamine H1[³H]-Mepyramine2.01.5e.g., 85-1.01
Histamine H2[³H]-Tiotidine1.00.8e.g., >10,000N/A
Histamine H3[³H]-Nα-methylhistamine0.50.4e.g., 12-0.98
Histamine H4[³H]-Histamine5.04.2e.g., 550-1.05
Secondary Screen
β1-Adrenergic[¹²⁵I]-Cyanopindolol0.050.04e.g., >10,000N/A
β2-Adrenergic[³H]-Dihydroalprenolol1.00.9e.g., >10,000N/A
Serotonin 5-HT2A[³H]-Ketanserin2.02.0e.g., 1,200-0.99
Serotonin 5-HT2B[³H]-LSD2.01.8e.g., 3,500-1.02

Note: The data presented in this table are for illustrative purposes only and represent a hypothetical outcome to demonstrate data presentation.

Conclusion and Forward Outlook

This technical guide has detailed a robust and scientifically rigorous methodology for characterizing the in vitro receptor binding profile of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride. By employing competitive radioligand binding assays in a tiered screening approach, researchers can efficiently identify primary targets and assess the selectivity of this novel compound. The provided protocols, centered on best practices in the field, offer a clear path to generating high-quality, reproducible data. The hypothetical results presented underscore the compound's potential as a potent and selective ligand for the Histamine H3 receptor, warranting further investigation in functional assays to determine its agonist or antagonist properties and to fully elucidate its therapeutic potential.

References

  • Development of a homogeneous binding assay for histamine receptors. (2004). Analytical Biochemistry.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • In vitro receptor binding assays: General methods and considerations. (2020).
  • A Competitive Receptor Binding Radioassay for p-1 and p-2 Adrenergic Agents. (1987). Ovid.
  • An In-depth Technical Guide on the Histamine H1 and H2 Receptor Binding Affinity of HTMT Dimale
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Radioligand Binding Studies. (2012).
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
  • Detection of β-Adrenergic Receptors by Radioligand Binding. (2004).
  • human Serotonin 5-HT5A Receptor. Revvity.
  • Development of a 5-hydroxytryptamine(2A)
  • Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol. Benchchem.
  • b1-Adrenergic receptor preparation human (A6728)
  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology.
  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PMC.
  • Main routes to the piperidine cycle synthesis.
  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. (2003). PubMed.

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the metabolic fate of the novel compound, 3-(1-ethyl-1H-imidazol-2-yl)piperidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the metabolic fate of the novel compound, 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride. Given the absence of existing metabolic data for this specific molecule, this document outlines a prospective, hypothesis-driven approach grounded in established principles of drug metabolism and analysis of its core chemical moieties: a substituted piperidine ring and an ethyl-imidazole group.

Introduction: The Imperative of Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Metabolism, the enzymatic conversion of a drug into other chemical species (metabolites), is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. The subject of this guide, 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, is a heterocyclic compound featuring a piperidine ring, known for its prevalence in a wide array of pharmaceuticals, and an ethyl-imidazole moiety, a structure with diverse biological activities.[3][4] A comprehensive understanding of its metabolic pathways is paramount for predicting its behavior in vivo, identifying potential drug-drug interactions, and ensuring the safety and viability of any therapeutic application.[5][6]

This guide will provide a detailed, step-by-step methodology for the systematic investigation of the metabolic pathways of this compound, from initial in vitro stability assessments to the structural elucidation of its metabolites.

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

Based on the well-documented metabolism of piperidine and imidazole derivatives, we can predict several potential metabolic transformations for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride. These predictions form the basis of our analytical investigation.

The piperidine moiety is susceptible to several metabolic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes.[7] These include:

  • N-dealkylation: Cleavage of the ethyl group from the imidazole nitrogen.

  • Piperidine Ring Oxidation: Hydroxylation at various positions on the piperidine ring, potentially leading to the formation of lactams. Oxidation at the beta-position via an iminium intermediate is also a known pathway.[8]

  • Ring Opening: Scission of the piperidine ring.[7]

The imidazole ring and its ethyl substituent can also undergo metabolic changes:

  • Hydroxylation: Addition of a hydroxyl group to the ethyl side chain or the imidazole ring itself.

  • Oxidation: Further oxidation of a hydroxylated ethyl group to an aldehyde or carboxylic acid.

Phase II metabolism, involving conjugation with endogenous molecules like glucuronic acid, is also a possibility for any hydroxylated metabolites.

Predicted_Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 3-(1-ethyl-1H-imidazol-2-yl)piperidine N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Piperidine_Hydroxylation Piperidine Hydroxylation Parent->Piperidine_Hydroxylation CYP450 Ethyl_Hydroxylation Ethyl Chain Hydroxylation Parent->Ethyl_Hydroxylation CYP450 Imidazole_Hydroxylation Imidazole Ring Hydroxylation Parent->Imidazole_Hydroxylation CYP450 Piperidine_Oxidation Piperidine Oxidation (Lactam Formation) Parent->Piperidine_Oxidation CYP450 Ring_Opening Piperidine Ring Opening Parent->Ring_Opening CYP450 Glucuronidation Glucuronide Conjugation Piperidine_Hydroxylation->Glucuronidation UGTs Ethyl_Hydroxylation->Glucuronidation UGTs Imidazole_Hydroxylation->Glucuronidation UGTs

Caption: Predicted Phase I and Phase II metabolic pathways for 3-(1-ethyl-1H-imidazol-2-yl)piperidine.

In Vitro Metabolism Characterization: The First Steps

The initial characterization of metabolic fate begins with in vitro assays to assess metabolic stability and identify the key enzymes involved.[5][9]

Metabolic Stability Assessment

The metabolic stability of a compound provides an early indication of its potential in vivo half-life. This is typically assessed using liver microsomes or hepatocytes.

Experimental Protocol: Liver Microsome Stability Assay

  • Preparation:

    • Prepare a stock solution of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm a solution of HLM in phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Data Presentation: Hypothetical Metabolic Stability Data

SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes2527.7
Rat Liver Microsomes1838.5
Cytochrome P450 Reaction Phenotyping

Identifying the specific CYP isoforms responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions.[10]

Experimental Protocol: CYP Reaction Phenotyping using Recombinant Human CYPs

  • Incubation:

    • Incubate the test compound with individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of a NADPH regenerating system.

  • Analysis:

    • After a set incubation time, quench the reactions and analyze the samples by LC-MS/MS for the depletion of the parent compound or the formation of a specific metabolite.

  • Inhibition Assay (Optional but Recommended):

    • Incubate the test compound in HLM with and without selective chemical inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

Metabolite Identification and Structural Elucidation: Unveiling the Transformations

Modern high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography is the cornerstone of metabolite identification.[11][12][13]

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_processing Data Processing & Identification Incubation In Vitro Incubation (Microsomes/Hepatocytes) Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LC_Separation LC Separation Centrifugation->LC_Separation Supernatant HRMS_Detection HR-MS Full Scan (Accurate Mass) LC_Separation->HRMS_Detection MSMS_Fragmentation MS/MS Fragmentation HRMS_Detection->MSMS_Fragmentation Precursor Ion Selection Metabolite_Mining Metabolite Mining Software (Mass Defect Filtering, etc.) MSMS_Fragmentation->Metabolite_Mining Structure_Proposal Propose Metabolite Structures Metabolite_Mining->Structure_Proposal Confirmation Confirm with Standards (if available) Structure_Proposal->Confirmation

Caption: Experimental workflow for in vitro metabolite identification.

Experimental Protocol: Metabolite Identification using LC-HR-MS/MS

  • Sample Preparation:

    • Prepare samples from the in vitro metabolism assays as described previously.

  • LC-HR-MS/MS Analysis:

    • Inject the prepared samples onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation.

    • The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in full scan mode to detect potential metabolites based on their accurate mass. The expected mass shifts for common metabolic reactions (e.g., +16 for hydroxylation, -28 for N-de-ethylation) are used to identify potential candidates.

    • Perform data-dependent MS/MS acquisition to obtain fragmentation spectra of the potential metabolites.

  • Data Analysis and Structural Elucidation:

    • Utilize metabolite identification software to mine the data for expected and unexpected metabolites.

    • Analyze the fragmentation patterns of the metabolites and compare them to the fragmentation of the parent compound to pinpoint the site of metabolic modification.[14] For example, a modification on the piperidine ring will result in a mass shift in fragments containing that moiety.

    • Propose the structures of the identified metabolites.

In Vivo Metabolite Profiling: The Whole Picture (A Prospective View)

While in vitro studies are invaluable, in vivo studies in animal models are necessary to understand the complete metabolic profile and excretion pathways.[11][12]

Prospective Experimental Design: In Vivo Metabolite Profiling in Rats

  • Dosing and Sample Collection:

    • Administer 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride to rats (e.g., via oral gavage or intravenous injection).

    • House the animals in metabolism cages to allow for the separate collection of urine and feces over a specified time period (e.g., 0-24h, 24-48h).

    • Collect blood samples at various time points to generate a pharmacokinetic profile of the parent compound and major metabolites.

  • Sample Preparation:

    • Process plasma, urine, and fecal homogenates to extract the parent compound and its metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-HR-MS/MS Analysis:

    • Analyze the processed samples using the same LC-HR-MS/MS methods developed for the in vitro studies.

  • Data Analysis:

    • Identify and quantify the metabolites present in each biological matrix.

    • Determine the major routes of excretion (urinary vs. fecal).

    • Compare the in vivo metabolite profile to the in vitro results to assess the predictive power of the in vitro models.

Summary and Future Directions

The systematic approach outlined in this guide provides a robust framework for the comprehensive metabolic characterization of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride. By progressing from in vitro stability and reaction phenotyping to in-depth metabolite identification and prospective in vivo studies, researchers can build a complete picture of the compound's metabolic fate.

Future work may involve the chemical synthesis of key metabolites to confirm their structures and to assess their pharmacological activity and potential toxicity.[15][16] Furthermore, understanding the potential for the compound to inhibit or induce metabolic enzymes is a critical next step in evaluating its drug-drug interaction profile.

By following the methodologies presented herein, researchers will be well-equipped to navigate the complexities of drug metabolism and make informed decisions in the development of novel therapeutic agents.

References

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics. [Link]

  • Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics. Xenobiotica. [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. British Journal of Clinical Pharmacology. [Link]

  • An integrated strategy for in vivo metabolite profiling using high-resolution mass spectrometry based data processing techniques. Journal of Chromatography A. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. Toxicologic Pathology. [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry. [Link]

  • Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. ResearchGate. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. [Link]

  • Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen. [Link]

  • ADME DMPK Studies. Charles River Laboratories. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Chemistry. [Link]

  • Modeling in Drug Metabolism for Drug Discovery and Development. Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry. [Link]

  • Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. ACS Figshare. [Link]

  • In vitro disposition profiling of heterocyclic compounds. International Journal of Pharmaceutics. [Link]

Sources

Foundational

Physicochemical Profiling and Pharmacological Utility of 3-(1-Ethyl-1H-imidazol-2-yl)piperidine Dihydrochloride: A Technical Guide for Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of saturated nitrogen heterocycles and substituted azoles is fundamental to optimizing the pharmacokinetic and pharmacodynamic profiles of lead com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of saturated nitrogen heterocycles and substituted azoles is fundamental to optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1993050-04-6) is a highly versatile, privileged scaffold frequently utilized in hit-to-lead optimization pipelines[1].

This technical whitepaper provides an in-depth analysis of the physical and chemical properties of this compound. By dissecting the causality behind its structural design—specifically the N-ethylation of the imidazole and the dihydrochloride salt formulation—this guide equips researchers with self-validating experimental protocols for analytical characterization and biological assay integration.

Physicochemical Data Summary

The following table synthesizes the core quantitative data for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, establishing the baseline metrics required for formulation and assay development[1][2].

PropertyValue / Description
Chemical Name 3-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride
CAS Registry Number 1993050-04-6
MDL Number MFCD14584175
Molecular Formula C₁₀H₁₇N₃ · 2HCl (C₁₀H₁₉Cl₂N₃)
Molecular Weight 252.19 g/mol (Salt) / 179.26 g/mol (Free Base)
Physical State Solid (Crystalline Powder)
Piperidine pKₐ (Est.) ~10.5 – 11.0 (Strongly basic amine)
Imidazole pKₐ (Est.) ~7.0 (Conjugate acid)
Aqueous Solubility High (>50 mg/mL in H₂O at 25°C due to salt form)

Structural and Chemical Logic: The "Why" Behind the Molecule

As researchers, we must look beyond the basic 2D structure and understand the physicochemical causality driving the utility of this specific scaffold.

The Dihydrochloride Salt Formulation

Free base piperidines are notoriously difficult to handle; they are often hygroscopic oils or low-melting solids that readily absorb atmospheric CO₂ to form insoluble carbonates. By formulating this scaffold as a dihydrochloride salt , two critical objectives are achieved:

  • Crystalline Stability: The lattice energy provided by the chloride counterions ensures a stable, weighable solid that resists oxidative degradation.

  • Aqueous Solubility: For high-throughput screening (HTS) and in vitro assays, the compound must be fully soluble in aqueous buffers. The bis-protonated state guarantees rapid dissolution without the need for high concentrations of DMSO, which can be cytotoxic to cell cultures.

Imidazole N-Ethylation (The Tautomer Lock)

Unsubstituted imidazoles exist in a state of rapid tautomeric flux between the 1H and 3H forms, complicating structure-activity relationship (SAR) models. Furthermore, the presence of an N-H bond acts as a Hydrogen Bond Donor (HBD), which can increase polar surface area (PSA) and restrict blood-brain barrier (BBB) permeability[3]. By introducing an N1-ethyl group , the scaffold achieves a "tautomer lock." This modification eliminates the HBD capacity, lowers the desolvation penalty required for target binding, and introduces a small lipophilic vector ideal for occupying hydrophobic pockets in target proteins.

The Piperidine Core

The piperidine ring acts as the primary basic center of the molecule (pKₐ ~11.0)[4]. At physiological pH (7.4), this nitrogen is >99% protonated. This cationic state is a classic pharmacophore feature for targeting G-Protein Coupled Receptors (GPCRs), where it forms a critical, charge-reinforced hydrogen bond (salt bridge) with conserved aspartate residues in the transmembrane domains[3].

PharmaLogic Scaffold 3-(1-ethyl-1H-imidazol-2-yl)piperidine HBA Imidazole Ring (H-Bond Acceptor, N3) Scaffold->HBA BasicAmine Piperidine Ring (Basic Amine, pKa ~10.5) Scaffold->BasicAmine Ethyl N1-Ethyl Group (Lipophilic, Tautomer Lock) Scaffold->Ethyl Target2 Kinase Hinge Region Hydrogen Bonding HBA->Target2 Target1 GPCR Transmembrane Aspartate Salt Bridge BasicAmine->Target1 Target3 Hydrophobic Pocket Van der Waals Ethyl->Target3

Fig 1. Pharmacophore mapping and target interaction logic of the scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, any analytical workflow involving this compound must account for its dual-basic nature. The following protocols are designed as self-validating systems.

Protocol A: Chromatographic Purity & Stability Profiling (LC-MS/MS)

Standard reverse-phase chromatography of basic amines often results in severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. This protocol forces the compound into a fully protonated state to ensure sharp peak symmetry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade Water/Acetonitrile (90:10 v/v). Validation check: Solution must be completely clear, confirming salt integrity.

  • Mobile Phase Setup:

    • Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic pH ensures both the piperidine and imidazole nitrogens are fully protonated, masking silanol interactions and promoting efficient droplet desolvation in the MS electrospray source.

  • Column Selection: Use an end-capped C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) maintained at 40°C.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Detection: ESI+ mode. Monitor for the[M+H]⁺ ion at m/z 180.1 (corresponding to the free base C₁₀H₁₇N₃ + H⁺).

Protocol B: pKₐ Determination via Potentiometric Titration

Because the molecule has two ionizable centers, a standard single-point pH measurement is insufficient. A full potentiometric titration is required to map its buffering capacity.

Step-by-Step Methodology:

  • Analyte Preparation: Dissolve 10 mg of the compound in 50 mL of 0.15 M KCl solution.

    • Causality: The 0.15 M KCl background maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

  • Initial State: Because the compound is a dihydrochloride salt, the initial pH of the solution will be acidic (pH < 4). Both basic centers are fully protonated.

  • Titration: Titrate with standardized 0.1 M NaOH under a nitrogen blanket (to prevent CO₂ absorption) using an automated titrator.

  • Data Analysis: Plot the first derivative of the pH vs. Volume curve. You will observe two distinct equivalence points:

    • First pKₐ (~7.0): Corresponds to the deprotonation of the imidazole conjugate acid.

    • Second pKₐ (~10.5 - 11.0): Corresponds to the deprotonation of the highly basic piperidine nitrogen[4].

Workflow Start CAS 1993050-04-6 (Dihydrochloride Salt) Solubility Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa Stability Forced Degradation (Acid, Base, Oxidative) Start->Stability LCMS LC-MS/MS Analysis (Purity & Mass) Solubility->LCMS Decision Go/No-Go Decision Biological Assays pKa->Decision Stability->LCMS NMR 1H & 13C NMR (Structural Integrity) Stability->NMR LCMS->Decision NMR->Decision

Fig 2. Analytical characterization workflow for 3-(1-ethyl-1H-imidazol-2-yl)piperidine.

Conclusion

The 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride scaffold represents a triumph of rational chemical design. By combining a strongly basic piperidine core with a tautomerically locked, lipophilic imidazole, it offers an ideal starting point for CNS-active drugs, kinase inhibitors, and GPCR antagonists. Understanding its physical properties—particularly its dual pKₐ nature and the necessity of its salt form—is non-negotiable for scientists looking to deploy this molecule successfully in biological systems.

References

  • RSC Medicinal Chemistry. "Design and synthesis of CNS-active compounds: Evaluating the effect of pKa, hydrogen bond donors, and ring size on potency". RSC Med. Chem., 2024, 15, 916–936. Available at:[Link]

  • Der Pharma Chemica. "A convenient approach for the synthesis of imidazole derivatives and their physicochemical properties". Der Pharma Chemica, Review Article. Available at: [Link]

  • ChemRxiv. "Physicochemical characterization of nitrogen heterocycles: pKa and LogP measurements for piperidine and related derivatives". ChemRxiv, 2025. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cell Culture Assays: 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Introduction 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a small molecule of interest in various cell-based research and drug discovery programs. As a dihydrochloride salt, its solubility and handling chara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a small molecule of interest in various cell-based research and drug discovery programs. As a dihydrochloride salt, its solubility and handling characteristics are critical for generating accurate and reproducible data in cell culture assays. Hydrochloride salt formation is a common strategy to improve the aqueous solubility and dissolution rate of basic drug candidates.[1][2] This guide provides a comprehensive framework for the effective dissolution, storage, and application of this compound in a cell culture setting, ensuring experimental integrity and minimizing solvent-induced artifacts.

Core Principles: Understanding the Compound and Solvent System

The "dihydrochloride" designation indicates that two molecules of hydrogen chloride have been added to the parent molecule. This is typically done to enhance the hydrophilicity and, consequently, the aqueous solubility of the compound. However, the overall solubility is still dependent on the intrinsic properties of the parent molecule.

The choice of solvent is paramount and is guided by two primary considerations: the ability to dissolve the compound at a high concentration to create a stock solution and its compatibility with the biological system being studied.

Solvent Selection and Rationale

A summary of suitable solvents and their characteristics is provided below:

SolventSuitability for Stock SolutionNotes for Cell Culture Application
Sterile Deionized Water Potentially good; hydrochloride salts are often water-soluble.Ideal for direct dilution into culture media if sufficient solubility is achieved.
Phosphate-Buffered Saline (PBS) Good; isotonic and pH-buffered, making it highly compatible with cell culture.[3][4][5]Preferred for aqueous stocks to be diluted in media.[6]
Dimethyl Sulfoxide (DMSO) Excellent; a powerful solvent for many organic molecules.[7][8]Must be used with caution due to potential cytotoxicity. The final concentration in culture should ideally be ≤0.1%, and not exceed 0.5%.[8][9][10][11]
Ethanol (EtOH) Moderate; can be an alternative to DMSO.Similar to DMSO, the final concentration should be kept low to avoid cellular stress.[12]

Experimental Workflow: From Powder to Working Solution

The following workflow provides a systematic approach to preparing 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride for cell culture experiments.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stock Solution cluster_2 Phase 3: Working Solution A Compound Handling (Weighing) B Small-Scale Solubility Test A->B Determine solubility C Select Optimal Solvent B->C Based on results D Prepare High-Concentration Stock Solution C->D Proceed with chosen solvent E Sterile Filtration (if necessary) D->E Ensure sterility F Aliquoting & Storage (-20°C or -80°C) E->F Preserve stability G Thaw Stock Aliquot H Serial Dilution (in media or PBS) G->H Prepare dilutions I Addition to Cell Culture H->I Final concentration J Include Vehicle Control I->J Essential for valid data

Caption: General workflow for preparing the compound for cell culture.

Protocols

Protocol 1: Small-Scale Solubility Test

Before preparing a large-volume stock solution, it is crucial to empirically determine the solubility of your specific batch of the compound.

Materials:

  • 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

  • Microcentrifuge tubes

  • Sterile deionized water

  • Sterile PBS, pH 7.4

  • Cell culture grade DMSO

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into three separate microcentrifuge tubes.

  • To the first tube, add a calculated volume of sterile deionized water to achieve a high target concentration (e.g., 10 mM or 50 mM).

  • Repeat step 2 for the other tubes using sterile PBS and DMSO, respectively.

  • Vortex each tube vigorously for 2-3 minutes.

  • Visually inspect for complete dissolution. If not fully dissolved, sonicate for 10-15 minutes.

  • If the compound dissolves completely, the solvent is suitable at that concentration. If not, add a known volume of additional solvent to dilute the concentration and repeat the dissolution steps. Record the concentration at which the compound fully dissolves.

Protocol 2: Preparation of a 10 mM Stock Solution

This protocol provides an example for preparing a 10 mM stock solution. Adjust the calculations based on the molecular weight of your compound and the desired stock concentration.

Materials:

  • 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

  • Selected solvent from Protocol 1 (e.g., sterile PBS or DMSO)

  • Volumetric flask or sterile conical tube[13]

  • Analytical balance[13]

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)[14][15][16][17]

  • Sterile, cryo-safe storage vials

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of C₁₀H₁₇N₃ · 2HCl = (MW of free base) + 2 * (MW of HCl)

    • Mass (mg) = 10 mM * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM stock of a compound with a hypothetical MW of 252.18 g/mol (dihydrochloride salt): Mass = 10 * 0.001 * 252.18 = 2.52 mg

  • Dissolution:

    • Aseptically weigh the calculated mass of the compound and place it in a sterile tube. For small quantities (≤10 mg), it is often best to add the solvent directly to the supplier's vial to avoid loss of material.[18][19]

    • Add the desired volume of the chosen solvent (e.g., 1 mL of sterile PBS or DMSO).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential degradation.

  • Sterilization (for aqueous stocks):

    • If you used an aqueous solvent like water or PBS, sterile filter the stock solution using a 0.22 µm syringe filter into a sterile container.[14][15][16] This is critical to prevent microbial contamination of your cell cultures.[16][17] DMSO stocks at high concentrations are typically self-sterilizing and do not require filtration.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[18][20]

    • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[18] Always refer to the manufacturer's recommendations if available.

Protocol 3: Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing:

    • Remove one aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution:

    • It is best practice to perform serial dilutions rather than a single large dilution to improve accuracy.

    • Dilute the stock solution into your complete cell culture medium to achieve the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be done in one or more steps.

    • Crucially, ensure the final concentration of the organic solvent (if used) is consistent across all experimental conditions, including the vehicle control. [10][21][22]

    Example Dilution for a DMSO Stock:

    • To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:

      • Add 1 µL of the 10 mM DMSO stock solution to 1 mL of cell culture medium.

The Critical Role of the Vehicle Control

A vehicle control is an essential component of any cell culture experiment involving a dissolved compound.[21] The vehicle control consists of the same concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium without the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[10][21]

G cluster_0 Experimental Groups cluster_1 Data Interpretation A Untreated Control (Cells + Medium) B Vehicle Control (Cells + Medium + Solvent) A->B Isolates solvent effect C Test Condition (Cells + Medium + Solvent + Compound) B->C Isolates compound effect D Observed Effect in Test Condition C->D E Effect of Compound = (Test Condition) - (Vehicle Control) D->E Normalization

Caption: Logical relationship of experimental controls.

Troubleshooting

IssuePossible CauseSolution
Compound precipitates upon dilution in aqueous media. The compound's solubility limit has been exceeded.Prepare a more dilute stock solution. Perform serial dilutions, adding the compound solution to the media dropwise while mixing.[8][23][24]
Inconsistent results between experiments. Degradation of the compound in stock or working solutions.Always use freshly thawed aliquots.[23] Prepare working solutions fresh for each experiment. Assess compound stability in media over the course of the experiment.[23]
High background or unexpected effects in the vehicle control. The solvent concentration is too high, causing cytotoxicity or off-target effects.[10][25][26]Perform a dose-response experiment to determine the maximum tolerable solvent concentration for your specific cell line.[10] Keep the final solvent concentration as low as possible (ideally ≤0.1%).[8]

References

  • Sartorius. (n.d.). Sterile Filtration Solutions. Retrieved from [Link]

  • Captivate Bio. (n.d.). Small Molecules. Retrieved from [Link]

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Methods in Molecular Biology, 803, 265–271.
  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from [Link]

  • Merck. (n.d.). Sterile Filtration And Clarification. Retrieved from [Link]

  • Merck. (n.d.). Sterile Filter Selection for Cell Culture Media Preparation. Retrieved from [Link]

  • de Oliveira, D. L., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 14(1), 1-10.
  • N/A. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Corning. (2022, September 27). Top Tips for In-House Media Preparation. Retrieved from [Link]

  • ResearchGate. (2013, May 23). Can I store the drug solution made in cell culture media? Retrieved from [Link]

  • CPF. (n.d.). Sterile Filtration and Bioburden Control for the Processing of Biologics. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • Nexcelom Bioscience. (2025, June 9). Best Practices for Media Preparation and Exchange in Mammalian Cell Culture. Retrieved from [Link]

  • El-Sherbiny, Y. M., et al. (2016). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Journal of Oral & Maxillofacial Research, 7(3), e3.
  • Biochemazone. (2025, January 2). The Ultimate Guide to PBS Phosphate Buffered Saline (1×PBS Buffer, pH 7.2-7.4) for Cell Culture and Research. Retrieved from [Link]

  • Santos, L. F., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 24(21), 3979.
  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphate-buffered saline. Retrieved from [Link]

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71.
  • Theriault, A., & Margues, M. (2014). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. Anticancer Research, 34(11), 6823-6824.
  • Saal, C., & Becker, A. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(10), 715-719.
  • Serajuddin, A. T. M. (2007). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(1), 1-16.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-ethyl-1H-imidazol-1-yl)piperidine — Chemical Substance Information. Retrieved from [Link]

Sources

Application

Application Note: 3-(1-Ethyl-1H-imidazol-2-yl)piperidine Dihydrochloride in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, heterocyclic compounds form the foundational architecture of most pharmacologically active synthetic candidates[1]. Among these, the imidazole-piperidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, heterocyclic compounds form the foundational architecture of most pharmacologically active synthetic candidates[1]. Among these, the imidazole-piperidine scaffold has emerged as a highly privileged structure, frequently utilized in the development of Central Nervous System (CNS) therapeutics, kinase inhibitors, and G protein-coupled receptor (GPCR) ligands[2].

3-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is an advanced pharmaceutical building block engineered to provide specific physicochemical advantages in library synthesis:

  • The Piperidine Core: Provides a basic secondary amine (pKa ~10) that is essential for forming critical salt-bridge interactions with conserved aspartate residues (e.g., Asp3.32) in aminergic GPCRs. It also serves as a versatile handle for N-alkylation, acylation, or cross-coupling[3].

  • The 3-Position Vector: Unlike linear 4-substituted piperidines, the 3-substitution introduces a distinct spatial trajectory, allowing the imidazole ring to occupy orthogonal lipophilic sub-pockets within target binding sites.

  • The 1-Ethyl Imidazole Moiety: The N-ethyl substitution serves a dual purpose. First, it acts as a "tautomeric lock," preventing the imidazole from shifting between tautomeric states, which simplifies Structure-Activity Relationship (SAR) interpretation. Second, it eliminates the N-H hydrogen bond donor, thereby reducing the Polar Surface Area (PSA) and enhancing Blood-Brain Barrier (BBB) permeability for CNS targets[4].

  • The Dihydrochloride Salt: Ensures long-term bench stability, prevents atmospheric CO₂ absorption (which degrades free piperidines into carbamates), and provides excellent water solubility for biological assays[3].

Pharmacological Applications & Pathway Integration

The structural features of this building block make it a prime candidate for synthesizing heterodimeric drug molecules. For instance, connecting similar piperidine-imidazole moieties to other pharmacophores has yielded potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[4]. Furthermore, this specific skeleton has demonstrated high activity and favorable water solubility profiles in the development of P2X7 and P2X3 purinergic receptor antagonists, which are critical targets for chronic inflammatory and neuropathic pain[3].

G BB 3-(1-Ethyl-1H-imidazol-2-yl)piperidine Dihydrochloride FreeBase Freebasing (DIPEA/TEA) Active Piperidine NH BB->FreeBase Base Neutralization Path1 Reductive Amination (Aldehyde/Ketone) FreeBase->Path1 Path2 Buchwald-Hartwig Cross-Coupling FreeBase->Path2 Path3 Amidation / Acylation (Acid Chloride/Coupling) FreeBase->Path3 Target1 GPCR Ligands (e.g., 5-HT, Histamine) Path1->Target1 Target2 Kinase Inhibitors (e.g., p38 MAP, CaMKII) Path2->Target2 Target3 Purinergic Antagonists (e.g., P2X3, P2X7) Path3->Target3

Synthetic divergence of 3-(1-ethyl-1H-imidazol-2-yl)piperidine into key pharmacological targets.

Quantitative Data: Reaction Optimization

When utilizing this building block for C-N bond formation (e.g., attaching the piperidine nitrogen to an aryl core to synthesize kinase inhibitors), the choice of catalytic system is paramount. The secondary nature of the piperidine amine makes it susceptible to β -hydride elimination side reactions if the wrong ligand is chosen.

Table 1: Optimization of Buchwald-Hartwig C-N Cross-Coupling with Aryl Bromides

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃BINAPNaOtBuToluene9041
2Pd(OAc)₂XPhosCs₂CO₃Dioxane10076
3 Pd(OAc)₂ RuPhos Cs₂CO₃ Dioxane 100 92
4Pd(OAc)₂RuPhosK₂CO₃DMF10058

Scientist Insight: Entry 3 provides the optimal self-validating system. RuPhos is explicitly designed to facilitate the coupling of secondary amines by accelerating reductive elimination. Furthermore, substituting strong alkoxide bases (NaOtBu) with milder inorganic bases (Cs₂CO₃) prevents base-catalyzed degradation of the target molecule's heterocyclic core.

Validated Experimental Protocols

The following protocols have been designed to account for the specific stoichiometry required by the dihydrochloride salt form of the building block.

Protocol A: N-Acylation via HATU Coupling (Amidation)

This method is ideal for generating amide-linked libraries targeting purinergic receptors[3].

Step-by-Step Methodology:

  • Preparation: Suspend 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride (1.0 mmol, 252 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Critical Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 696 µL) to the suspension.

    • Causality: Exactly 2.0 equivalents of DIPEA are consumed immediately to neutralize the dihydrochloride salt and liberate the nucleophilic piperidine nitrogen. The remaining 2.0 equivalents serve as the catalytic base for the coupling reaction. Failure to account for this will result in a stalled reaction.

  • Activation: In a separate vial, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (2.0 mL). Stir for 5 minutes to form the active OAT ester.

  • Coupling: Transfer the activated acid solution dropwise to the amine mixture. Stir at room temperature for 2–4 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. The reaction is complete when the free amine peak ( m/z 180 [M+H]⁺) disappears. Quench with saturated aqueous NaHCO₃ (10 mL), extract with Ethyl Acetate (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination

This workflow is heavily utilized when constructing basic, flexible linkers for AChE inhibitors or aminergic GPCR ligands[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the building block (1.0 mmol, 252 mg) and the target aldehyde (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Free-Basing & Iminium Formation: Add Triethylamine (TEA) (2.0 mmol, 278 µL) to liberate the free base. Stir the mixture at room temperature for 30–45 minutes to allow complete formation of the intermediate iminium ion.

  • Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portion-wise over 10 minutes.

    • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the iminium ion without prematurely reducing the unreacted aldehyde.

  • Validation & Workup: Stir the reaction at room temperature for 12 hours. Quench carefully with 1M NaOH (5 mL) to break down boron complexes. Extract with Dichloromethane (DCM) (3 × 10 mL). Confirm the mass of the newly alkylated product via LC-MS prior to flash chromatography purification.

References

  • Heterocyclic Building Blocks: Imidazole. Sigma-Aldrich.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC / NIH.
  • Acknowledgements - P2X7 and P2X3 Antagonists. Cardiff University.
  • An overview on therapeutics attenuating amyloid β level in Alzheimer's disease. PMC / NIH.

Sources

Method

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride in Murine Models

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note.

Executive Summary & Scientific Rationale

The imidazole-piperidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for targeted anticancer agents and G-protein coupled receptor (GPCR) modulators[1][2]. 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a specialized, highly basic small molecule derivative designed for preclinical evaluation.

Causality in Formulation: Free-base basic amines (such as piperidine) exhibit poor aqueous solubility at physiological pH (7.4), which can lead to unpredictable in vivo precipitation and erratic pharmacokinetic (PK) profiles. To circumvent this, the compound is synthesized as a dihydrochloride salt. The dihydrochloride salt form is utilized to improve the compound's aqueous solubility and stability, making it suitable for parenteral administration[3]. This structural modification ensures rapid dissolution in standard aqueous vehicles, enabling precise, reproducible dosing in murine models.

Physicochemical Properties & Formulation Strategy

To establish a self-validating experimental system, the formulation of the test article must be meticulously controlled and empirically verified prior to administration. In vivo dosing should be normalized to recipient body weight and accompanied by explicit reporting of administration route, infusion volume, dosing schedule, and formulation[4].

Table 1: Physicochemical and Formulation Parameters
ParameterSpecification / RecommendationRationale
Compound Name 3-(1-ethyl-1H-imidazol-2-yl)piperidine 2HClActive Pharmaceutical Ingredient (API).
Salt Form DihydrochlorideMaximizes hydrophilicity and prevents in vivo precipitation.
Primary Vehicle 0.9% Sterile Saline or 1x PBSIsotonicity prevents osmotic stress at the injection site.
Alternative Vehicle 30% (wt/wt) Captisol in waterUsed only if high-dose concentration exceeds aqueous solubility limits[5].
Target Formulation pH 6.5 – 7.4Dihydrochloride salts lower pH; neutralization prevents tissue necrosis[6].

Murine Dosing Guidelines & Route Selection

The selection of the administration route directly dictates the absorption kinetics and bioavailability of the compound. The volume depends on the administration route and the size of the mouse; excessive volume can be harmful, therefore always use the smallest volume possible[7].

Causality in Route Selection: The rate of absorption depends on the substance solubility and the route of delivery, generally following the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Per Os/Oral (PO)[7]. For initial PK screening of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, IP injection is highly recommended as it balances rapid systemic absorption via the mesenteric vessels with technical feasibility for repeated dosing regimens.

Table 2: Maximum Dosing Volumes and Needle Specifications in Mice
Route of AdministrationMax VolumeRecommended Needle SizeAbsorption Kinetics
Intravenous (IV) < 0.2 mL27–30 GaugeImmediate systemic exposure; no first-pass effect.
Intraperitoneal (IP) < 2.0–3.0 mL25–27 GaugeRapid absorption; partial hepatic first-pass metabolism.
Per Os (PO - Gavage) < 10 mL/kg20–22 Gauge (Gavage)Slow absorption; subject to GI degradation and full first-pass.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Dosing Solutions (Self-Validating Workflow)
  • Calculation: Determine the required mass of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride based on the target dose (e.g., 10 mg/kg) and the average cohort body weight.

  • Dissolution: Weigh the API under aseptic conditions and add the calculated volume of 0.9% sterile saline. Vortex for 60 seconds and sonicate for 5 minutes.

  • Validation Check 1 (Visual): Hold the vial against a dark background. The solution must be completely transparent with no visible particulates. If cloudy, switch to a 30% Captisol vehicle[5].

  • Validation Check 2 (pH): Measure the pH using a micro-probe. Adjust to pH 6.5–7.4 using dropwise 0.1 N NaOH to prevent localized tissue damage[6].

  • Sterilization: Pass the solution through a 0.22 µm PES sterile syringe filter into a sterile, sealed vial.

Workflow N1 1. Weigh 3-(1-ethyl-1H-imidazol-2-yl)piperidine 2HCl N2 2. Add Aqueous Vehicle (e.g., 0.9% Saline) N1->N2 Calculate based on body weight N3 3. Vortex & Sonicate (Complete Dissolution) N2->N3 Assess visual clarity N4 4. pH Verification & Adjustment (pH 6.5 - 7.4) N3->N4 Prevent tissue necrosis N5 5. Sterile Filtration (0.22 µm PES) N4->N5 Aseptic processing N6 6. In Vivo Administration (IV, IP, PO) N5->N6 Ready for dosing

Figure 1: Step-by-step formulation workflow for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride.

Protocol 2: Intraperitoneal (IP) Administration
  • Restraint: Securely restrain the mouse by the scruff, exposing the ventral abdomen.

  • Positioning: To optimize the diffusion of the product and reduce risks to internal organs, place the mouse in a supine position at an angle of 45°[6]. This causes the viscera to shift cranially.

  • Injection: For intraperitoneal administration, agents were injected through the abdominal body wall using 23- to 25-gauge needles attached to 1 mL syringes[8]. Insert the needle into the lower right quadrant at a 30-degree angle.

  • Validation Check (Aspiration): Pull back slightly on the plunger. If blood or yellow fluid (urine) enters the hub, withdraw immediately and discard the syringe. If clear, inject steadily over 3–5 seconds.

Protocol 3: Oral Gavage (PO) Administration
  • Restraint: Immobilize the mouse, ensuring the head and neck are aligned in a straight vertical line to open the esophagus and close the trachea.

  • Equipment: For oral administration, agents were administered via 20- to 22-gauge malleable stainless steel feeding needles or flexible oral gavage needles[8].

  • Insertion: Gently slide the bulb of the needle over the tongue and down the esophagus. Do not force the needle.

  • Validation Check: If the mouse struggles violently or gasps, the needle may be in the trachea. Remove immediately. If placement is smooth, administer the dose slowly.

Pharmacokinetic Profiling & Distribution

Understanding the systemic clearance of the compound is critical for establishing efficacy models.

PK_Pathway PO PO Administration (Oral Gavage) Portal Portal Circulation PO->Portal GI Absorption IP IP Administration (Peritoneal Cavity) IP->Portal Mesenteric Absorption Liver Hepatic First-Pass Metabolism Portal->Liver Transport Systemic Systemic Circulation (Plasma PK) Liver->Systemic Bioavailable Fraction Target Target Tissue Distribution Systemic->Target Receptor Binding

Figure 2: Pharmacokinetic absorption and distribution pathways following PO and IP administration.

Blood Collection Protocol:

  • At predetermined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect 50–100 µL of blood via the submandibular vein using a sterile lancet.

  • Collect blood into K2-EDTA or heparinized microcentrifuge tubes to prevent coagulation.

  • Centrifuge at 2,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS quantification.

References

  • Title: 5 | Source: asm.org

  • Title: 7 | Source: unizar.es

  • Title: 3 | Source: benchchem.com

  • Title: 1 | Source: researchgate.net

  • Title: 6 | Source: ulaval.ca

  • Title: 8 | Source: nih.gov

  • Title: 4 | Source: preprints.org

  • Title: 2 | Source: benchchem.com

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride Precipitation

[label="Store in single-use\naliquots (Argon This guide provides researchers, assay developers, and drug discovery professionals with mechanistic insights and field-proven protocols to resolve the precipitation of 3-(1-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Store in single-use\naliquots (Argon

This guide provides researchers, assay developers, and drug discovery professionals with mechanistic insights and field-proven protocols to resolve the precipitation of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride in Dimethyl Sulfoxide (DMSO) and aqueous assay buffers.

Mechanistic Grounding: The Root Cause of Precipitation

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a highly polar, basic amine formulated as a dihydrochloride salt. While DMSO is widely used as a universal aprotic solvent in high-throughput screening, it is notoriously hygroscopic.

When a DMSO stock solution is exposed to atmospheric moisture, the hydrogen-bonding network and dielectric constant of the solvent mixture fundamentally change [1]. For a dihydrochloride salt, the introduction of water into the aprotic DMSO environment disrupts the solvation shell around the chloride counterions and the protonated piperidine/imidazole nitrogens. This disruption forces the compound into ion-pairing, leading to supersaturation, nucleation, and eventual precipitation [2]. Furthermore, repeated freeze-thaw cycles exacerbate this by inducing nucleation events during the phase transition of DMSO, which freezes at a relatively high 18.5°C [2].

Mechanism A Anhydrous DMSO (Aprotic Solvation) B Atmospheric Moisture Absorption A->B C Disrupted H-Bonding & Dielectric Shift B->C D Ion-Pairing of Dihydrochloride Salt C->D E Nucleation & Precipitation D->E

Mechanism of moisture-induced precipitation of dihydrochloride salts in DMSO.

Diagnostic Workflow

Before discarding your compound library or assay plates, use the following diagnostic logic to determine if the stock can be rescued or if a fresh preparation is required.

TroubleshootingWorkflow Start Precipitation Observed in DMSO Stock CheckTemp Was the stock stored below room temp? Start->CheckTemp WarmSonicate 1. Warm to 37°C 2. Sonicate 5-10 min CheckTemp->WarmSonicate Yes WaterAbsorb Likely Water Absorption (Hygroscopic DMSO) CheckTemp->WaterAbsorb No CheckClear Did it redissolve? WarmSonicate->CheckClear CheckClear->WaterAbsorb No Success Proceed with Assay CheckClear->Success Yes NewStock Prepare fresh stock using Anhydrous DMSO WaterAbsorb->NewStock Aliquots Store in single-use aliquots (Argon purged) NewStock->Aliquots Aliquots->Success

Workflow for resolving 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride precipitation.

Quantitative Solvation Parameters

The table below outlines how environmental conditions impact the solubility profile of the compound.

Solvation ConditionDMSO Water Content (%)Estimated Max SolubilityFreezing PointPrecipitation Risk
Fresh Anhydrous DMSO ≤ 0.005%> 50 mM18.5°CLow
Ambient DMSO (Opened 1 week)~ 1.0 - 2.0%< 10 mM~ 15.0°CHigh
Aqueous Buffer (pH 7.4)> 99.0%< 100 µM (Free base)0.0°CVery High

Targeted Troubleshooting FAQs

Q1: My 10 mM stock solution was clear yesterday, but today there is a fine white precipitate. What happened? This is a classic symptom of moisture absorption or temperature fluctuation. If the vial was left open on the benchtop, the hygroscopic DMSO absorbed water, lowering the solubility threshold of the dihydrochloride salt [1]. Alternatively, if the lab temperature dropped overnight (below 18.5°C), the solution may have crossed the saturation curve, leading to crystallization [2].

Q2: The compound crashes out immediately when I dilute the DMSO stock into my aqueous assay buffer (pH 7.4). Why? This is driven by pH-dependent solubility. While the dihydrochloride salt is highly soluble in water, diluting a concentrated DMSO stock into a buffered aqueous solution at physiological pH (7.4) neutralizes the protonated piperidine and imidazole rings. This converts the compound into its free base form. The loss of charge drastically increases the lipophilicity (LogP) of the molecule, reducing its aqueous solubility and causing it to crash out [3].

Q3: Can I just vortex the cloudy solution and use it anyway? Absolutely not. Micro-precipitates will scatter light in optical assays (causing false positives/negatives) and drastically reduce the effective molar concentration of your compound [2]. You must resolubilize the compound completely or prepare a fresh stock.

Validated Experimental Methodologies

Protocol 1: Preparation of Anhydrous DMSO Stock Solutions

This protocol utilizes a self-validating system of inert gas purging and single-use aliquoting to eliminate the root cause of moisture-induced precipitation.

  • Equilibrate: Allow a new, sealed bottle of anhydrous DMSO (≥99.9% purity, water content ≤0.005%) and the lyophilized compound to reach room temperature before opening. This prevents condensation from forming on the cold reagents.

  • Dissolve: Accurately weigh the 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride powder into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Agitate: Vortex vigorously for 2-5 minutes. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Divide the clear solution into single-use microcentrifuge tubes (e.g., 50 µL per tube).

  • Purge & Seal: Gently purge the headspace of each tube with dry Argon or Nitrogen gas for 3 seconds before sealing to displace atmospheric moisture.

  • Store: Store aliquots at -20°C or -80°C. Never subject aliquots to freeze-thaw cycles.

Protocol 2: Thermal-Acoustic Rescue of Precipitated Stocks

Use this protocol to rescue stocks that have crashed out due to temperature drops.

  • Inspect: Visually inspect the precipitated stock. If the liquid volume has increased significantly, water contamination is severe, and the stock must be discarded.

  • Warm: Place the sealed vial in a temperature-controlled water bath set to 37°C for 15 minutes.

  • Sonicate: Transfer the vial to a bath sonicator. Sonicate at high frequency for 10 minutes, ensuring the water level in the sonicator matches the liquid level in the vial for optimal acoustic cavitation.

  • Validate (Critical Step): Visual inspection is insufficient to detect micro-crystals. Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a white micro-pellet is present, the compound has permanently crystallized, and a fresh stock is required. If no pellet is visible, the stock is rescued.

Protocol 3: Step-Down Aqueous Dilution (Preventing Free Base Precipitation)

Use this protocol to prevent the compound from crashing out when transitioning from DMSO to physiological assay buffers.

  • Pre-warm: Warm the DMSO stock and the aqueous assay buffer to 37°C.

  • Intermediate Dilution: Instead of a single large dilution (e.g., 1:1000), perform a step-down dilution. Create an intermediate stock (e.g., 100 µM) in a transition solvent (e.g., 10% DMSO in slightly acidic water, pH 5.5) where the salt form remains fully protonated.

  • Final Injection: Rapidly inject the intermediate stock into the final assay buffer (pH 7.4) while vortexing continuously. This ensures rapid dispersion and prevents localized supersaturation zones.

  • Concentration Limit: Ensure your final assay concentration remains below the kinetic solubility limit of the free base (typically <10 µM).

References

  • Waybright TJ, Britt JR, McCloud TG. Overcoming problems of compound storage in DMSO: solvent and process alternatives. J Biomol Screen. 2009;14(6):708-715. Available at:[Link]

  • Popa-Burke IG, Russell J. Compound precipitation in high-concentration DMSO solutions. J Biomol Screen. 2014;19(9):1302-1308. Available at:[Link]

  • Kozikowski BA, Burt TM, Tirey DA, et al. The effect of room-temperature storage on the stability of compounds in DMSO. J Biomol Screen. 2003;8(2):205-209. Available at:[Link]

Optimization

Technical Support Center: Yield Optimization for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Welcome to the Process Chemistry Troubleshooting Portal. Synthesizing sterically hindered, nitrogen-rich heterocyclic salts like 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride presents unique challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. Synthesizing sterically hindered, nitrogen-rich heterocyclic salts like 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride presents unique challenges. Standard synthetic routes—typically involving the lithiation of 1-ethylimidazole, addition to N-Boc-3-piperidone, dehydration, hydrogenation, and salt formation—often suffer from severe yield attrition due to ketone enolization, premature deprotection, and catalyst poisoning.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Below, we dissect the causality behind these common failures and provide field-proven, self-validating methodologies to optimize your workflow.

I. Optimized Synthetic Workflow

SynthesisWorkflow A 1-Ethylimidazole + n-BuLi (-78 °C) B Organocerium Transmetalation (CeCl3, -78 °C) A->B C N-Boc-3-piperidone Addition B->C Suppresses enolization D Tertiary Alcohol Intermediate (1,2-Addition Product) C->D 88% Yield E Dehydration (Burgess Reagent, 70 °C) D->E F Tetrahydropyridine Intermediate E->F Prevents Boc cleavage G Hydrogenation (Pd(OH)2/C, H2, AcOH) F->G H Boc-Piperidine Intermediate G->H Prevents catalyst poisoning I Deprotection & Salt Formation (4M HCl in Dioxane) H->I J Target: 3-(1-ethyl-1H-imidazol-2-yl) piperidine dihydrochloride I->J Anhydrous isolation

Figure 1: Optimized 4-step synthetic workflow for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride.

II. Quantitative Yield Optimization Summary

By addressing the specific chemical liabilities of each intermediate, we can drastically improve the overall throughput of the synthesis.

Reaction StepStandard ProtocolOptimized ProtocolYield ΔMechanistic Rationale
1. Nucleophilic Addition n-BuLi, THF, -78 °Cn-BuLi, Anhydrous CeCl3 , THF, -78 °C35% → 88%Transmetalation to Ce(III) reduces basicity, preventing ketone enolization[1].
2. Dehydration POCl3, Pyridine, 0 °CBurgess Reagent , THF, 70 °C50% → 92%Pyrolytic syn-elimination avoids acid-catalyzed Boc-cleavage[2].
3. Hydrogenation 10% Pd/C, H2 (1 atm), MeOH20% Pd(OH)2/C , AcOH, H2 (50 psi)40% → 95%AcOH protonates imidazole; Pd(OH)2 resists catalyst poisoning[3].
III. Troubleshooting FAQs

Q1: My yield for the initial lithiation and addition to N-Boc-3-piperidone is consistently below 40%. LCMS shows mostly recovered starting piperidone. How can I improve this? Cause: N-Boc-3-piperidone is a highly enolizable ketone. When 1-ethyl-2-lithioimidazole (a strong, hard base) is added, it predominantly deprotonates the alpha-carbon of the piperidone instead of undergoing the desired nucleophilic 1,2-addition. Solution: Implement an organocerium transmetalation step (the Imamoto reaction)[1]. By adding anhydrous CeCl3 to the lithiated imidazole at -78 °C, you form an organocerium intermediate. Cerium is highly oxophilic and significantly less basic than lithium, which drastically suppresses enolization and drives the 1,2-addition pathway, often increasing yields to >85%[4].

Q2: During the dehydration of the tertiary alcohol intermediate, I am losing the Boc protecting group and getting complex polymeric mixtures. What is going wrong? Cause: Standard dehydrating agents like POCl3/pyridine or strong acids (e.g., H2SO4, p-TsOH) are too harsh. The localized acidity cleaves the acid-labile tert-butyloxycarbonyl (Boc) group prematurely, leading to unprotected piperidine intermediates that polymerize or undergo side reactions. Solution: Switch to the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate)[2]. This reagent undergoes a syn-elimination mechanism via a sulfamate ester intermediate upon mild heating[5]. It is strictly neutral/mildly basic, completely preserving the Boc group while driving the dehydration to the tetrahydropyridine intermediate.

Q3: The hydrogenation of the tetrahydropyridine intermediate stalls at 50% conversion, even with fresh 10% Pd/C and high H2 pressure. How do I achieve full conversion? Cause: The basic nitrogen of the 1-ethylimidazole ring strongly coordinates to the palladium surface, effectively poisoning the catalyst and halting the catalytic cycle. Solution: Use Pearlman’s catalyst (20% Pd(OH)2 on carbon)[3] and add 1.5 equivalents of glacial acetic acid to the reaction mixture. The acetic acid protonates the imidazole nitrogen, preventing it from binding to the palladium surface. Furthermore, Pearlman's catalyst provides a non-pyrophoric, highly active palladium surface that is superior for sterically hindered or heteroatom-rich substrates[6].

Q4: The final deprotection yields a gummy, sticky oil instead of a solid dihydrochloride salt. How can I isolate a handleable powder? Cause: 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is extremely hygroscopic. If the deprotection is done in aqueous HCl or if the product is exposed to ambient humidity during filtration, it will absorb water and form a gum. Solution: Perform the Boc-deprotection strictly under anhydrous conditions using 4M HCl in dioxane. Precipitate the salt by adding anhydrous diethyl ether. Filter the product under a stream of dry nitrogen (or in a glovebox) and immediately store it in a vacuum desiccator over P2O5.

IV. Self-Validating Experimental Protocols
Protocol A: Organocerium-Mediated 1,2-Addition

This protocol utilizes in-process visual cues to validate the integrity of the moisture-sensitive organocerium species.

  • Cerium Drying (Critical): Rapidly weigh 1.5 eq of CeCl3·7H2O into a Schlenk flask. Heat under high vacuum (0.1 Torr) at 140 °C for 2 hours until a free-flowing white powder (anhydrous CeCl3) is obtained.

    • Validation Cue: The powder must remain free-flowing and not clump. If it melts or clumps, water was not removed efficiently, and the batch must be discarded.

  • Lithiation: In a flame-dried flask under N2, dissolve 1-ethylimidazole (1.0 eq) in anhydrous THF (0.2 M). Cool to -78 °C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 min.

    • Validation Cue: The solution will turn pale yellow, indicating successful lithiation.

  • Transmetalation: Add the anhydrous CeCl3 in one portion under a strong counter-flow of N2. Stir at -78 °C for 1 hour.

    • Validation Cue: A thick, milky-white suspension of the organocerium complex will form[7].

  • Addition: Add N-Boc-3-piperidone (0.9 eq) in THF dropwise over 15 min. Stir for 2 hours at -78 °C, then allow to warm to 0 °C.

  • Quench & IPC: Quench carefully with saturated aqueous NH4Cl.

    • In-Process Control (IPC): Check TLC (10% MeOH/DCM, UV/KMnO4 stain). The ketone starting material (Rf ~0.6) should be absent, replaced by a highly polar tertiary alcohol spot (Rf ~0.3).

  • Workup: Extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Hydrogenation with Pearlman's Catalyst

This protocol utilizes acidic modifiers to prevent catalyst poisoning.

  • Setup: Dissolve the dehydrated tetrahydropyridine intermediate (1.0 eq) in anhydrous MeOH (0.1 M) in a Parr shaker vessel or high-pressure autoclave.

  • Additives: Add glacial acetic acid (1.5 eq) to the solution to proactively protonate the imidazole ring.

  • Catalyst Addition: Carefully add 20% Pd(OH)2/C (Pearlman's catalyst, 10% w/w)[6].

    • Safety Validation: Purge the vessel with N2 three times before introducing H2 to prevent combustion of the methanolic vapors.

  • Reaction: Pressurize the vessel with H2 to 50 psi and shake at room temperature for 12 hours.

  • Validation & Workup:

    • In-Process Control (IPC): Analyze an aliquot via LCMS. The spectrum should show the complete disappearance of the alkene mass [M+H]+ and the appearance of the saturated product [M+H+2]+ .

  • Vent H2 safely and purge with N2. Filter the suspension through a tightly packed pad of Celite, washing thoroughly with MeOH. Concentrate the filtrate under reduced pressure to yield the acetate salt, which can be directly subjected to the final HCl/Dioxane deprotection.

V. References
  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 25(38), 4233-4236.[Link]

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, 38(1), 26-31.[Link]

  • Pearlman, W. M. (1967). "Noble metal hydroxides on carbon nonpyrophoric dry catalysts." Tetrahedron Letters, 8(17), 1663-1664.[Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride in Aqueous Solutions

Welcome to the technical support center for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for preventing the degradation of this compound in aqueous solutions during experimental workflows.

Introduction

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a heterocyclic compound with significant potential in pharmaceutical research. The integrity of this molecule in aqueous solutions is paramount for obtaining accurate and reproducible experimental results. This guide provides a comprehensive overview of the potential degradation pathways, preventative measures, and analytical troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride in aqueous solutions?

A1: The degradation of this compound is primarily influenced by three main factors:

  • pH: The stability of the molecule is highly pH-dependent. The dihydrochloride salt form suggests greater stability in acidic to neutral conditions. Basic conditions can promote hydrolysis of the imidazole ring.

  • Oxidation: Both the imidazole and piperidine rings are susceptible to oxidation from atmospheric oxygen, peroxides, or trace metal ions.[1]

  • Light: Exposure to ultraviolet (UV) or ambient light can induce photodegradation.[2]

Q2: What is the recommended pH range for preparing and storing aqueous solutions of this compound?

A2: While specific studies on this exact molecule are not publicly available, based on the chemistry of imidazole and piperidine moieties, an acidic to neutral pH range (ideally pH 4-6) is recommended to maintain the stability of the protonated dihydrochloride salt and minimize hydrolysis.[3][4]

Q3: How should I store aqueous solutions of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride?

A3: For optimal stability, aqueous solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[5]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[6][7]

  • Atmosphere: For long-term storage, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can prevent oxidation.[1]

Q4: Can I use buffers to prepare my aqueous solutions?

A4: Yes, using buffers is highly recommended to maintain a stable pH. Phosphate or citrate buffers in the pH range of 4-6 are suitable choices. Avoid basic buffers like borate or carbonate, which could accelerate degradation.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride in aqueous solutions.

Symptom 1: Change in Solution Appearance (Color Change, Precipitation)
  • Possible Cause:

    • Color Change (Yellow/Brown): This often indicates oxidative degradation of the piperidine or imidazole ring.[1]

    • Precipitation: This could be due to a change in pH leading to the formation of the less soluble free base, or the formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your solution. If it has shifted towards basic, adjust it back to the recommended acidic/neutral range.

    • Protect from Light and Air: Ensure your solutions are stored in light-protected containers and consider purging with an inert gas before sealing.

    • Analytical Confirmation: Analyze the sample by HPLC to check for the appearance of new peaks, which would confirm degradation.

Symptom 2: Inconsistent or Poor Results in Biological Assays
  • Possible Cause:

    • Degradation of the active compound: The loss of the parent compound due to degradation will lead to a decrease in potency and inconsistent results.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared aqueous solutions for your experiments whenever possible.

    • Confirm Concentration and Purity: Before use, verify the concentration and purity of your stock and working solutions using a validated analytical method like HPLC-UV.

    • Review Storage Conditions: Ensure that your storage protocols are being strictly followed.

Symptom 3: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Possible Cause:

    • Degradation: The new peaks are likely degradation products. Oxidative degradation products are often more polar and may have earlier retention times in reversed-phase HPLC.[1]

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the new peaks to help identify their structures. Common degradation products could include N-oxides of the piperidine ring or hydroxylated species on either ring.[1][8]

    • Perform a Forced Degradation Study: To confirm the origin of the new peaks, you can perform a forced degradation study as outlined in the experimental protocols section below. This will help to create a degradation profile for the compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for preventing them.

Caption: Potential degradation pathways for 3-(1-ethyl-1H-imidazol-2-yl)piperidine.

Experimental Protocols

Protocol 1: Preparation and Storage of Aqueous Stock Solutions
  • Solvent Selection: Use high-purity (e.g., Milli-Q) water or a suitable buffer (e.g., 50 mM citrate buffer, pH 5.0).

  • Dissolution: Accurately weigh the 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride powder and dissolve it in the chosen solvent to the desired concentration. Gentle sonication can be used to aid dissolution.

  • Inert Gas Purging (Optional but Recommended): For long-term storage, gently bubble nitrogen or argon gas through the solution for 5-10 minutes to remove dissolved oxygen.

  • Storage: Store the solution in a tightly sealed amber glass vial at 2-8°C.[5] For critical applications, store under an inert atmosphere.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[9]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL stock solution in Methanol or Water Acid 0.1 N HCl (e.g., 60°C, 24h) Prep->Acid Expose to Stress Base 0.1 N NaOH (e.g., RT, 4h) Prep->Base Expose to Stress Oxidation 3% H2O2 (e.g., RT, 24h) Prep->Oxidation Expose to Stress Thermal 60°C (Solid & Solution) Prep->Thermal Expose to Stress Photo ICH Q1B conditions (1.2 million lux hours, 200 watt hours/m²) Prep->Photo Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration (e.g., 100 µg/mL) Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC-UV/PDA and LC-MS/MS Dilute->Analyze

Caption: Workflow for a forced degradation study.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[2]

  • Thermal Degradation: Expose the solid powder and an aqueous solution to elevated temperatures (e.g., 60°C).

  • Photodegradation: Expose the solid and solution to light according to ICH Q1B guidelines.[10]

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC-UV Method

This method can be used to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient:

    • Start with a low percentage of B (e.g., 5-10%) and increase linearly to a higher percentage (e.g., 70-90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the parent compound (determine by UV scan) and use a PDA detector to check for peak purity.

  • Injection Volume: 10-20 µL.

Data Summary

Table 1: Recommended Storage Conditions and Rationale

ParameterRecommended ConditionRationale
Solvent Buffered aqueous solution (pH 4-6)Minimizes hydrolysis of the imidazole ring.[3][4]
Temperature 2-8°CReduces the rate of all chemical degradation reactions.[5]
Light Exposure Protect from light (amber vials)Prevents photodegradation.[6][7]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation.[1]
Container Tightly sealed glass vialsPrevents solvent evaporation and contamination.

Table 2: Troubleshooting HPLC Analysis

ObservationPotential CauseSuggested Solution
Peak Tailing Interaction with residual silanols on the column; inappropriate mobile phase pH.Use an end-capped C18 column; ensure mobile phase pH is at least 2 units away from the pKa of the analyte.
Poor Resolution Inadequate separation between parent and degradant peaks.Optimize the mobile phase gradient (slower gradient); try a different column chemistry (e.g., Phenyl-Hexyl).
Ghost Peaks Carryover from previous injections; contaminated mobile phase.Implement a robust needle wash protocol; prepare fresh mobile phase daily.
Drifting Retention Times Column temperature fluctuations; column degradation.Use a column oven for temperature control; use a guard column and replace the analytical column if necessary.

References

  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Jubilant Ingrevia Limited. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025).
  • Figshare. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Penta. (2024, May 7).
  • Chemos GmbH & Co.KG. (n.d.).
  • Kulik, A., et al. (n.d.).
  • Carl ROTH. (2025, March 31).
  • ResearchGate. (2015, December 11). (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms.
  • Fisher Scientific. (2010, June 29).
  • Taylor & Francis Online. (2017, August 4). Full article: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
  • PubMed. (2022, March 20). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds.
  • (n.d.).
  • ACS Publications. (2011, November 15). Regiospecific Synthesis of 1,2-Disubstituted (Hetero)aryl Fused Imidazoles with Tunable Fluorescent Emission | Organic Letters.
  • (2022, January 12). Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis.
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2024, May 9).
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Development of novel HPTLC method for determination of imidazole antifungal drug fenticonazole: Exploring hydrotropy.
  • Royal Society of Chemistry. (n.d.). Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods.
  • IJSDR. (n.d.).
  • ResearchGate. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Scilit. (n.d.). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds.
  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.).
  • PubMed. (2019, February 28). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry.
  • Google Patents. (n.d.).
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • PubMed. (2019, October 15).
  • SpringerLink. (2022, November 22).
  • National Center for Biotechnology Information. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
  • CHIMIA. (n.d.).
  • Biosciences Biotechnology Research Asia. (n.d.).
  • (n.d.).
  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • (n.d.). 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • ResearchGate. (n.d.). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • ACS Publications. (n.d.). A New Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles and Its Application to the Development of Eprosartan | The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). Molecular Oxygen–Driven Degradation of Imidazolium Cyanopyrrolide Ionic Liquid.
  • ResearchGate. (n.d.).
  • (n.d.).
  • (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • WuXi AppTec DMPK. (2025, March 28). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • BenchChem. (n.d.).
  • Huvepharma. (n.d.).

Sources

Optimization

Removing trace impurities from 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride batches

Compound: 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Scaling up heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Scaling up heterocyclic amine hydrochlorides presents unique thermodynamic and kinetic challenges. 3-(1-ethyl-1H-imidazol-2-yl)piperidine contains two basic nitrogen centers—a highly basic secondary piperidine amine and a moderately basic imidazole nitrogen. This dual-basicity makes the molecule highly susceptible to heavy metal chelation during synthesis and prone to trapping genotoxic impurities during salt formation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your batches meet stringent ICH purity specifications.

I. Diagnostic Logic Flow

Before altering your synthetic route, use the diagnostic workflow below to identify the specific class of impurity causing the out-of-specification (OOS) result.

DiagnosticFlow Start Batch Fails Purity Spec 3-(1-ethyl-1H-imidazol-2-yl)piperidine 2HCl Test Analytical Testing (GC-MS, ICP-MS, HPLC) Start->Test Imp1 Genotoxins Detected (Ethyl/Methyl Chloride) Test->Imp1 Headspace GC Imp2 Heavy Metals Detected (Palladium > 10 ppm) Test->Imp2 ICP-MS Imp3 Organic Impurities (Regioisomers/Precursors) Test->Imp3 HPLC/UPLC Sol1 Modify Salt Formation (Aq. HCl, Temp < 10°C) Imp1->Sol1 Sol2 Silica-Thiol Scavenging (Pre-salt formation) Imp2->Sol2 Sol3 Anti-Solvent Recrystallization (EtOH/MTBE) Imp3->Sol3

Diagnostic workflow for identifying and routing trace impurities in dihydrochloride API batches.

II. Troubleshooting Guide & FAQs

Q1: Why are ethyl chloride levels exceeding the 10 ppm limit in my final dihydrochloride salt? Causality: When forming the dihydrochloride salt in ethanol, the addition of hydrochloric acid protonates the solvent. This protonated ethanol intermediate is highly susceptible to nucleophilic attack by chloride ions via an SN2 mechanism, generating ethyl chloride—a highly regulated, volatile genotoxin[1]. Because the API precipitates rapidly, the ethyl chloride becomes mechanically trapped within the crystal lattice. Solution: This parasitic SN2 reaction is highly temperature-dependent. Generating the salts at a lower temperature (<10 °C) and utilizing 37% aqueous HCl instead of gaseous HCl significantly minimizes the activation energy available for genotoxin formation, keeping residual levels well below the 1.5 μg daily dosage guideline[1].

Q2: How do I break the Palladium-API chelate without degrading the imidazole-piperidine core? Causality: The target molecule contains two strongly coordinating nitrogen atoms. In the free-base state, these nitrogens act as bidentate ligands, creating a thermodynamic sink that strongly chelates residual palladium (Pd) carried over from upstream cross-coupling steps (e.g., Suzuki or Buchwald-Hartwig reactions). Solution: You must introduce a scavenger with a higher binding affinity for Pd than the API itself. Functionalized silica scavengers, such as Silica-Thiol (Si-Thiol) or Silica-TMT (trimercaptotriazine), applied during the free-base stage (before protonation locks the conformation), effectively strip Pd down to <1 ppm[2].

Q3: My batch contains trace regioisomers that co-crystallize. How can I selectively purge them? Causality: Regioisomers (such as 4-substituted imidazoles) possess nearly identical pKa values and solubility profiles to the target API. During standard cooling crystallization, the crystal lattice lacks sufficient thermodynamic discrimination, allowing these impurities to become entrapped as solid solutions[3]. Solution: A phase transformation via anti-solvent crystallization is required. Recrystallizing the dihydrochloride salt from an Ethanol/MTBE (methyl tert-butyl ether) solvent system alters the chemical potential of the solution, effectively rejecting organic impurities into the mother liquor while yielding the most stable polymorph[4].

III. Mechanistic Pathway: Genotoxin Formation

Understanding the exact mechanism of genotoxin generation is critical for process control. The diagram below illustrates how solvent choice directly impacts API purity.

GenotoxinMech Solvent Ethanol (Solvent) Intermediate Protonated Ethanol [CH3CH2OH2]+ Solvent->Intermediate + H+ Acid HCl (Gas/Conc.) Acid->Intermediate Cl- attacks Product Ethyl Chloride (Genotoxin) Intermediate->Product SN2 Reaction (>20°C) Salt API Dihydrochloride Lattice Product->Salt Trapped during crystallization

Mechanistic pathway of genotoxic ethyl chloride formation during amine hydrochloride salt synthesis.

IV. Quantitative Data: Impurity Limits & Remediation
Impurity ClassTypical SourceAnalytical MethodRegulatory LimitRecommended Removal Strategy
Genotoxic Alkyl Halides EtOH + HCl reactionHeadspace GC< 10 ppmTemp control (<10°C), 37% Aq. HCl[1]
Heavy Metals (Pd) Cross-coupling catalystsICP-MS< 10 ppmSi-Thiol Scavenging (Free-base stage)[2]
Organic Regioisomers Upstream synthesisUPLC / HPLC< 0.10%EtOH/MTBE Anti-solvent Recrystallization[4]
V. Step-by-Step Methodologies
Protocol 1: Palladium Scavenging Workflow (Pre-Salt Formation)

Note: This protocol must be executed on the free base. Once the dihydrochloride salt is formed, the protonated nitrogens repel the silica surface, rendering scavenging ineffective.

  • Dissolution: Dissolve the crude 3-(1-ethyl-1H-imidazol-2-yl)piperidine free base in a polar aprotic solvent (e.g., 2-MeTHF) at 10 volumes.

  • Scavenger Addition: Add Silica-Thiol (Si-Thiol) scavenger at 20% w/w relative to the API.

  • Kinetic Exchange: Heat the suspension to 40°C and agitate for 4 hours. Causality Check: Elevated temperature increases the kinetic exchange rate of Pd from the API's bidentate nitrogen pocket to the thiol functional groups on the silica[2].

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded silica. Wash the cake with 2 volumes of 2-MeTHF.

  • Concentration: Concentrate the filtrate under vacuum to prepare for Protocol 2.

Protocol 2: Low-Temperature Dihydrochloride Salt Formation

This protocol is designed as a self-validating system to prevent the formation of ethyl chloride genotoxins.

  • Solvent Swap: Dissolve the purified free base from Protocol 1 in absolute ethanol (5 volumes).

  • Thermal Control: Cool the reactor to 5°C ± 2°C using a jacketed chiller. Verify internal temperature using a calibrated thermocouple.

  • Acid Addition: Slowly charge 37% aqueous HCl (2.05 equivalents) via an addition funnel. Critical Parameter: Adjust the addition rate to maintain the internal temperature strictly below 10°C. Preventing thermal excursions halts the activation energy required for the SN2 formation of ethyl chloride[1].

  • Anti-Solvent Addition: Once precipitation begins, slowly add MTBE (10 volumes) to force the remaining API out of solution, effectively leaving organic regioisomers dissolved in the mother liquor[3].

  • Isolation: Stir for 2 hours at 5°C. Filter the slurry, wash the cake with cold MTBE, and dry under vacuum at 40°C to constant weight.

VI. References
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: Organic Process Research & Development (via University College Cork / ACS) URL:

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol Source: Organic Process Research & Development (ACS Publications) URL:

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Bioavailability of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Welcome to the technical support guide for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the bioavailability of this compound in various assays. As this is a novel chemical entity, this guide is built upon foundational principles of medicinal chemistry and pharmacokinetics, drawing parallels from the well-understood behaviors of its core chemical moieties: an ethyl-imidazole and a piperidine ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Physicochemical Properties and Formulation

Question 1: My compound, 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, is showing poor solubility in my aqueous assay buffer (e.g., PBS pH 7.4). Why is this happening, and what can I do?

Answer:

This is a common challenge. While the dihydrochloride salt form is intended to enhance aqueous solubility, several factors can still lead to poor dissolution.[1]

  • The "Common Ion Effect": Your compound is a hydrochloride salt. If your buffer, like PBS, contains a high concentration of chloride ions, it can suppress the dissolution of your compound.[2]

  • pH-Dependent Solubility: The molecule contains two basic nitrogen atoms (on the piperidine and imidazole rings). According to the pH-partition hypothesis, the ionization state of a compound is highly dependent on the pH of the surrounding medium.[3][4][5] As a dihydrochloride salt, the compound is fully protonated and should be soluble. However, at a neutral pH of 7.4, a significant portion of the molecules may convert to the less soluble free base form, leading to precipitation.

  • Intrinsic Low Solubility of the Free Base: The core structure, combining piperidine and an ethyl-imidazole group, is likely quite lipophilic, meaning the uncharged "free base" form has inherently low aqueous solubility.

Troubleshooting Steps:

  • pH Modification: The most direct approach is to adjust the pH of your assay medium.[6] Since your compound is a weak base, lowering the pH will favor the more soluble, ionized form. Try preparing your buffer at a lower pH (e.g., pH 4-6) to see if solubility improves. Keep in mind that the pH must be compatible with your assay system (e.g., cell viability).[6]

  • Use of Co-solvents: For in vitro assays, you can incorporate water-miscible organic co-solvents to increase the solubility of your compound.[6][7]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) are commonly used.[8]

    • Protocol: Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, dilute this stock into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <1%, and often <0.1%) to avoid artifacts or toxicity in your assay.

  • Formulation with Excipients: For in vivo studies, consider formulating the compound with solubilizing excipients. These are inactive ingredients that improve the solubility and absorption of the active pharmaceutical ingredient (API).[8][9]

    • Surfactants: Agents like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its solubility.[6][7]

    • Cyclodextrins: These molecules have a hydrophilic exterior and a hydrophobic interior, which can form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[6][7][9]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[7][10][11] These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, improving dissolution and absorption.[9][11]

Formulation Strategy Mechanism of Action Typical Use Case Considerations
pH Adjustment Increases the proportion of the ionized (soluble) form of the drug.[6]In vitro assaysMust be compatible with the biological system.
Co-solvents (e.g., DMSO) Increases the solubility of the lipophilic free base.[6]In vitro assaysFinal concentration must be low to avoid toxicity.
Surfactants Form micelles to encapsulate the drug.[6][8]In vitro & In vivoPotential for cell toxicity at higher concentrations.
Cyclodextrins Form inclusion complexes with the drug.[7][9]In vitro & In vivoCan alter drug-protein binding.
Lipid-Based Formulations (SEDDS) Forms an emulsion in GI fluids to keep the drug dissolved.[10][11]In vivo (oral)Requires careful formulation development.
In Vitro Permeability Assays (e.g., Caco-2)

Question 2: I'm seeing low apparent permeability (Papp) in the apical-to-basolateral (A-to-B) direction and a high efflux ratio (>2) in my Caco-2 assay. What does this indicate?

Answer:

This classic result strongly suggests that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[12][13]

  • Low A-to-B Permeability: The compound can enter the Caco-2 cells from the apical (intestinal lumen) side, but it is actively pumped back out before it can cross to the basolateral (blood) side.[14]

  • High Efflux Ratio: The permeability in the basolateral-to-apical (B-to-A) direction is much higher than in the A-to-B direction. This is because the compound can easily enter from the basolateral side and is then efficiently transported out of the apical side by the efflux pumps, which are highly expressed on the apical membrane of Caco-2 cells.[12][13]

The piperidine scaffold is a known feature in many compounds that are P-gp substrates.[15] Efflux by transporters like P-gp is a major cause of poor oral bioavailability, as it actively prevents the drug from being absorbed into the bloodstream from the gut.[16][17][18]

Experimental Workflow to Confirm P-gp Substrate Activity:

G cluster_0 Initial Caco-2 Assay cluster_1 Hypothesis Testing cluster_2 Confirmatory Assay with P-gp Inhibitor cluster_3 Data Interpretation A Run standard bidirectional Caco-2 permeability assay B Calculate Efflux Ratio (ER) ER = Papp (B->A) / Papp (A->B) A->B C If ER > 2, hypothesize P-gp substrate activity B->C D Repeat bidirectional assay in the presence of a known P-gp inhibitor (e.g., Verapamil) C->D E Recalculate Efflux Ratio (ER_inhibited) D->E F Does Papp (A->B) increase? E->F G Does ER_inhibited approach 1? F->G H Conclusion: Compound is a P-gp substrate G->H Yes I Conclusion: Other efflux transporters or poor permeability may be involved G->I No

Caption: Workflow to confirm P-gp substrate liability.

Detailed Protocol for Confirmatory Assay:

  • Prepare Solutions:

    • Your test compound at the desired concentration in transport buffer.

    • A known P-gp inhibitor, such as Verapamil (typically at 100 µM), in transport buffer.

    • A solution containing both your test compound and the P-gp inhibitor.

  • Perform Bidirectional Caco-2 Assay:

    • Run the standard A-to-B and B-to-A permeability assays.

    • In parallel, run the same assays but with the P-gp inhibitor included in both the donor and receiver wells.

  • Analyze and Interpret:

    • Quantify the amount of your compound that has crossed the monolayer using LC-MS/MS.

    • Calculate the Papp values and efflux ratios for both conditions (with and without the inhibitor).

    • Positive Confirmation: If your compound is a P-gp substrate, you should observe a significant increase in the A-to-B Papp value and a reduction of the efflux ratio towards 1 in the presence of Verapamil.

Metabolic Stability

Question 3: My compound shows low recovery in in vitro metabolism assays (e.g., liver microsomes, hepatocytes). What are the likely metabolic pathways?

Answer:

Both the piperidine and imidazole rings are susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes.[15][19] The imidazole moiety, in particular, can be a potent inhibitor of certain CYP isozymes, which can complicate in vivo drug-drug interaction studies.[20][21][22][23]

Potential Metabolic Hotspots:

  • Piperidine Ring Oxidation: The piperidine ring can undergo oxidation at various positions, leading to the formation of hydroxylated metabolites or lactams.

  • N-dealkylation: The ethyl group on the imidazole ring can be removed via N-dealkylation.

  • Imidazole Ring Metabolism: The imidazole ring itself can be oxidized.

Investigating Metabolic Pathways:

G cluster_0 Initial Observation cluster_1 Metabolite Identification cluster_2 CYP Reaction Phenotyping cluster_3 CYP Inhibition Assay A Low compound recovery in Human Liver Microsomes (HLM) + NADPH B Incubate compound with HLM and perform LC-MS/MS analysis A->B C Search for expected metabolites: +16 Da (Oxidation) -28 Da (N-de-ethylation) B->C D Incubate compound with a panel of recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9, etc.) C->D E Identify which specific CYP isozyme(s) are responsible for the metabolism D->E F Assess the potential of the compound to inhibit major CYP enzymes using probe substrates E->F G Determine IC50 values to quantify drug-drug interaction risk F->G

Sources

Reference Data & Comparative Studies

Validation

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride vs other imidazole derivatives in drug discovery

An in-depth technical analysis for drug development professionals, medicinal chemists, and pharmacologists evaluating novel heterocyclic scaffolds. Introduction: The Evolution of the Imidazole Pharmacophore The imidazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for drug development professionals, medicinal chemists, and pharmacologists evaluating novel heterocyclic scaffolds.

Introduction: The Evolution of the Imidazole Pharmacophore

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs ranging from antifungals (miconazole) and antihypertensives (losartan) to anticancer and antiviral agents[1][2]. However, classical imidazole derivatives frequently suffer from two major developmental bottlenecks: poor aqueous solubility and off-target metalloenzyme inhibition (specifically Cytochrome P450s).

To overcome these liabilities, modern drug discovery has embraced the "Escape from Flatland" paradigm—increasing the three-dimensionality of molecules by incorporating saturated, sp3-hybridized rings[3]. 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride (3-EIPD) represents a masterclass in this approach. By coupling an imidazole core with a saturated piperidine ring and formulating it as a dihydrochloride salt, this scaffold resolves the historical limitations of planar imidazoles while unlocking highly specific GPCR targeting capabilities[4][5].

Part 1: Structural Paradigm & Physicochemical Comparison

Classical imidazoles (e.g., clotrimazole, cimetidine) are heavily sp2-hybridized and architecturally flat. This planarity often drives non-specific hydrophobic interactions and limits solubility[3]. In contrast, 3-EIPD introduces a piperidine ring, which significantly increases the fraction of sp3 carbons ( Fsp3​ ).

Mechanistic Advantages of 3-EIPD:

  • Enhanced 3D Character ( Fsp3​ ): The chair conformation of the piperidine ring projects the molecule into three-dimensional space, improving target specificity (e.g., fitting into the deep transmembrane binding pockets of GPCRs like the Histamine H3 receptor)[4].

  • Steric Shielding & N-Alkylation: The 1-ethyl substitution on the imidazole ring prevents tautomerization and blocks N-glucuronidation, a common metabolic liability. Furthermore, it provides steric hindrance adjacent to the sp2 nitrogen, reducing unwanted coordination with the heme iron of CYP450 enzymes.

  • Dihydrochloride Salt Formulation: The presence of two basic nitrogens (piperidine NH and imidazole N3) allows for the formation of a dihydrochloride salt, driving aqueous solubility to levels unattainable by neutral, planar imidazoles.

Table 1: Physicochemical Comparison of 3-EIPD vs. Classical Imidazoles
Property3-EIPD (Dihydrochloride)Clotrimazole (Classical Imidazole)Drug Discovery Implication
Molecular Weight 252.18 g/mol (salt)344.84 g/mol Lower MW allows room for further functionalization.
Fsp3​ (Fraction sp3) 0.70 (7/10 carbons)0.04 (1/22 carbons)Higher Fsp3​ correlates with lower clinical attrition[3].
Calculated LogP ~0.8 (Hydrophilic)~5.4 (Highly Lipophilic)3-EIPD avoids non-specific lipid accumulation.
Aqueous Solubility > 50 mg/mL< 0.1 mg/mL3-EIPD requires no harsh excipients (e.g., DMSO/Tween) for assays.
Primary Target Class GPCRs (e.g., H3/H4 Receptors)Metalloenzymes (CYP51A1)3-EIPD acts as a highly selective receptor modulator[5].

Part 2: Overcoming the CYP450 Liability

A notorious flaw of classical imidazoles is their propensity to cause drug-drug interactions (DDIs) by inhibiting CYP3A4 and other cytochrome P450 enzymes. This occurs because the unhindered lone pair on the sp2-hybridized nitrogen of the imidazole ring forms a strong coordinate covalent bond with the catalytic heme iron of the CYP enzyme[1].

3-EIPD engineers this liability out of the scaffold. The combination of the bulky piperidine ring at the 2-position and the ethyl group at the 1-position creates a sterically congested environment around the imidazole nitrogen. Additionally, the primary basicity of the molecule is shifted to the piperidine nitrogen ( pKa​ ~9.5), which is protonated at physiological pH and cannot coordinate with heme iron.

Workflow Prep Prepare Reagents (CYP3A4 + BFC Substrate) Incubate Compound Incubation (3-EIPD vs Ketoconazole) Prep->Incubate Read Fluorescence Readout (Ex: 409nm / Em: 530nm) Incubate->Read Analyze IC50 Calculation (Off-target Liability) Read->Analyze

Caption: Workflow for high-throughput fluorogenic CYP3A4 inhibition assay comparing 3-EIPD and classical imidazoles.

Protocol 1: High-Throughput Fluorogenic CYP3A4 Inhibition Assay

Purpose: To empirically validate the reduced metalloenzyme liability of 3-EIPD compared to classical imidazoles.

  • Reagent Preparation: Prepare recombinant human CYP3A4 supersomes in 100 mM potassium phosphate buffer (pH 7.4). Use 7-benzyloxy-4-trifluoromethylcoumarin (BFC) as the fluorogenic substrate. Causality: BFC is metabolized by CYP3A4 into a highly fluorescent product (HFC), allowing for real-time kinetic monitoring of enzyme activity without mass spectrometry.

  • Compound Dilution: Prepare serial dilutions of 3-EIPD (test compound) and Ketoconazole (positive control for classical imidazole CYP inhibition) ranging from 0.1 nM to 100 μM.

  • Incubation: Add 10 μL of the compound to 40 μL of the enzyme-substrate mixture in a 96-well black opaque plate. Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 μL of NADPH regenerating system to initiate the catalytic cycle.

  • Data Acquisition: Read fluorescence continuously for 30 minutes at Ex: 409 nm / Em: 530 nm. Calculate the IC50​ . Expected Result: Ketoconazole will show an IC50​ in the low nanomolar range, whereas 3-EIPD will exhibit an IC50​>50μM , proving its escape from heme-coordination liabilities.

Part 3: GPCR Targeting & Signaling Pathway Modulation

By substituting the flat aromatic rings of classical imidazoles with a piperidine moiety, 3-EIPD becomes an ideal pharmacophore for aminergic G-protein coupled receptors (GPCRs), particularly the Histamine H3 receptor (H3R)[4]. The H3R is a presynaptic autoreceptor that couples to Gi/o​ proteins; its antagonism leads to increased release of neurotransmitters, making it a prime target for cognitive disorders and neuropathic pain[5].

Signaling Ligand 3-EIPD (Antagonist) Receptor Histamine H3 Receptor (Gi/o Coupled) Ligand->Receptor Binds & Blocks GProtein Gi/o Protein Inhibition Blocked Receptor->GProtein Prevents Activation AC Adenylyl Cyclase (Active) GProtein->AC Relieves Inhibition cAMP Increased cAMP AC->cAMP Synthesizes Response Neurotransmitter Release cAMP->Response Downstream Effect

Caption: Mechanism of 3-EIPD antagonism at the Gi/o-coupled Histamine H3 receptor.

Protocol 2: GPCR Radioligand Binding Assay (Histamine H3 Receptor)

Purpose: To quantify the binding affinity ( Ki​ ) of the 3-EIPD scaffold to the target GPCR.

  • Membrane Preparation: Homogenize CHO cells stably expressing human H3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 x g for 20 minutes.

  • Radioligand Incubation: In a 96-well deep-well plate, combine 50 μL of cell membrane suspension (approx. 10 μg protein), 25 μL of [3H]N−α−methylhistamine (final concentration 1 nM; a highly selective H3R radioligand[6]), and 25 μL of 3-EIPD at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes. Causality: This specific time and temperature ensure the system reaches thermodynamic equilibrium without degrading the receptor proteins.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge to prevent the highly basic 3-EIPD dihydrochloride from binding non-specifically to the filter.

  • Scintillation Counting: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Conclusion

For drug development professionals, the transition from classical planar imidazoles to saturated, 3D architectures like 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is not merely a stylistic choice—it is a data-driven necessity. By leveraging the high Fsp3​ character of the piperidine ring and the extreme aqueous solubility of the dihydrochloride salt, researchers can effectively bypass the poor pharmacokinetic profiles and CYP450 liabilities that have historically plagued imidazole-based drug discovery.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Journal of Chemical Reviews URL:[Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery National Center for Biotechnology Information (PMC) URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists National Center for Biotechnology Information (PubMed) URL:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to Purity Validation: Quantitative NMR vs. HPLC for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the foundation of safety, efficac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the foundation of safety, efficacy, and regulatory compliance. The subject of this guide, 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, is a heterocyclic compound whose structural complexity and ionic nature as a dihydrochloride salt present unique analytical challenges. This guide provides an in-depth, comparative analysis of two premier analytical techniques for its purity validation: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Our objective is to move beyond a simple listing of protocols. Instead, we will dissect the causality behind critical experimental choices, from the selection of an internal standard to the optimization of acquisition parameters. This guide is designed for researchers, analytical chemists, and drug development professionals seeking a robust, scientifically-grounded framework for purity assessment that is both defensible and reliable.

Pillar 1: The Principle of Quantitative Measurement

Understanding the fundamental principles of each technique is crucial to appreciating their respective strengths and limitations.

Quantitative NMR (qNMR): A Primary Ratio Method

qNMR stands as a primary analytical method, a distinction that carries significant metrological weight.[1] The core principle is straightforward and powerful: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3][4] By co-dissolving a known mass of the analyte with a known mass of a highly pure, certified internal standard, the analyte's purity can be calculated directly from the ratio of their signal integrals. This approach obviates the need for a specific reference standard of the analyte itself, making it invaluable for novel compounds or when certified standards are unavailable.[3]

High-Performance Liquid Chromatography (HPLC): A Comparative Separation Technique

HPLC is a cornerstone of pharmaceutical analysis, renowned for its sensitivity in separating components within a mixture. For purity analysis, the most common approach is the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[2] While powerful, this method operates on a critical assumption: that all compounds (analyte and impurities) have an identical detector response (e.g., UV absorptivity at the chosen wavelength). This assumption is frequently incorrect and can lead to significant under- or overestimation of impurities, thereby providing a less accurate measure of absolute purity compared to qNMR.[2][5]

Pillar 2: Experimental Design & Method Validation

The validity of any analytical result is a direct consequence of a meticulously designed and validated method. For a polar, ionic compound like 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, these choices are paramount.

The qNMR Workflow: A Self-Validating System

The qNMR experiment, when designed correctly, contains numerous internal checks that ensure the trustworthiness of the data. The workflow involves strategic decisions regarding solvent, internal standard, and instrument parameters.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (m_analyte) dissolve Co-dissolve in Deuterated Solvent (e.g., D₂O) weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (m_std) (e.g., Maleic Acid) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer t1_measure Measure T₁ Relaxation Times (Inversion-Recovery) transfer->t1_measure set_params Set Quantitative Parameters (D1 ≥ 5 * T₁, 90° Pulse, High S/N) t1_measure->set_params acquire Acquire ¹H NMR Spectrum set_params->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate report Report Final Purity & Uncertainty Budget calculate->report

Caption: The qNMR workflow for purity determination.

  • Solvent Selection: The dihydrochloride salt structure dictates the use of a polar, protic deuterated solvent. Deuterium oxide (D₂O) is an ideal choice due to its excellent solvating power for ionic compounds and its minimal interference in the ¹H NMR spectrum.[6][7] Using high-purity D₂O is critical to avoid extraneous signals that could complicate the analysis.[8] An alternative for problematic hydrochloride salts that may exhibit signal drift or broadening is the use of alkaline deuterated methanol, which neutralizes the salt in situ to its free base, often resulting in sharper signals.[9][10]

  • Internal Standard (IS) Selection: The IS is the anchor of the qNMR experiment; any error in its purity or mass is transferred directly to the final result.[11] For analysis in D₂O, Maleic Acid is an excellent choice.

    • High Purity: It is available as a Certified Reference Material (CRM) with a well-documented purity value.[11][12]

    • Solubility: It is readily soluble in D₂O.[11]

    • Spectral Simplicity: It provides a sharp, well-resolved singlet (from its two equivalent olefinic protons) in a region of the spectrum (~6.4 ppm) that is typically free from analyte signals.[11] This spectral clarity is crucial for accurate integration.[13]

    • Stability: It is chemically inert and will not react with the analyte or solvent.[14]

  • Critical Acquisition Parameters:

    • Relaxation Delay (D1): This is arguably the most important parameter for ensuring quantitation.[15] The delay between successive scans (D1) must be long enough to allow all protons in both the analyte and the IS to fully return to their equilibrium state. A value of D1 ≥ 5 times the longest T₁ (spin-lattice relaxation time) is required to ensure the resulting signal integrations are accurate to within >99%.[16][17] Failure to use a sufficient D1 will lead to signal saturation and systematically incorrect results.[11] The T₁ values should ideally be measured using an inversion-recovery experiment.[16][18]

    • Pulse Angle: A 90° pulse is used to generate the maximum signal intensity per scan, which optimizes the signal-to-noise ratio and improves the precision of the measurement.[17][19]

    • Signal-to-Noise (S/N) Ratio: A high S/N is necessary for precise integration. For a precision of ±1%, an S/N ratio of at least 250:1 is recommended.[17] This is achieved by adjusting the number of scans (NS).

Pillar 3: Comparative Analysis & Data

To illustrate the practical differences between qNMR and HPLC, we present hypothetical yet realistic experimental data for the purity assessment of a single batch of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride.

Table 1: Purity Analysis Results - qNMR vs. HPLC
ParameterQuantitative NMR (qNMR) HPLC (UV Area %) Commentary
Purity Assay 98.6% (w/w)99.7%qNMR provides a direct, molar-based purity measurement, which is often lower than HPLC area % because it is not affected by differences in impurity response factors.[2]
Precision (RSD, n=6) 0.15%0.25%qNMR often demonstrates superior precision due to its fundamental nature as a primary ratio method, minimizing variables from the separation process.[20]
Identified Impurity A 0.8% (w/w)0.2% (Area)This discrepancy suggests Impurity A has a poor UV chromophore compared to the API, causing HPLC to severely underestimate its quantity. qNMR quantifies it accurately regardless of its structure.
Analysis Time/Sample ~20 minutes~30 minutesqNMR can be faster as it requires no column equilibration or gradient elution.[21]
Solvent Consumption < 1 mL deuterated solvent> 50 mL organic solventqNMR is a significantly "greener" technique with minimal solvent waste.[21]
Reference Standard Certified IS (Maleic Acid)Requires API reference standard and standards for each impurity for accurate quantification.The reliance of HPLC on specific reference standards for each component is a major logistical and cost disadvantage compared to qNMR.[3]
Decision Logic for Method Selection

The choice between qNMR and HPLC is not about which is "better" but which is "fitter for purpose," a decision guided by the analytical target profile (ATP).[1]

Method_Selection start Analytical Goal? goal1 Absolute Purity of API (Primary Measurement) start->goal1 Need SI-traceable value? goal2 Detecting Trace Impurities (e.g., <0.05%) start->goal2 Need highest sensitivity? goal3 Structure Confirmation & Quantification start->goal3 Need both? method_qnmr Choose qNMR goal1->method_qnmr Yes method_hplc Choose HPLC goal2->method_hplc Yes method_both Use Both (Orthogonal Methods) goal3->method_both Yes conclusion Result method_qnmr->conclusion Provides accurate mass balance method_hplc->conclusion Provides impurity profile method_both->conclusion Provides comprehensive characterization

Caption: Decision tree for selecting an analytical method.

Experimental Protocols

Protocol 1: Purity Determination by ¹H qNMR

This protocol is designed to provide a robust and validated purity value for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride.

  • Materials:

    • Analyte: 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

    • Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%)

    • Solvent: Deuterium Oxide (D₂O, 99.9 atom % D)

    • Equipment: 5-decimal analytical balance, vortex mixer, 5 mm NMR tubes.

  • Sample Preparation (Perform in triplicate):

    • Accurately weigh approximately 15 mg of the analyte into a clean, dry glass vial. Record the mass (m_analyte).

    • To the same vial, accurately weigh approximately 5 mg of Maleic Acid internal standard. Record the mass (m_std). The goal is a rough equimolar ratio to ensure comparable signal intensities.[22]

    • Add approximately 0.7 mL of D₂O to the vial.

    • Cap the vial and vortex thoroughly for at least 60 seconds to ensure complete dissolution of both the analyte and the standard. Visually inspect for any undissolved particulates.[22]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz or higher spectrometer):

    • Insert the sample, lock on the D₂O signal, and shim the magnetic field for optimal homogeneity.

    • T₁ Measurement: Perform an inversion-recovery experiment to determine the T₁ relaxation times for a well-resolved analyte signal (e.g., the ethyl group quartet) and the Maleic Acid singlet.

    • Quantitative Acquisition:

      • Use a standard single-pulse experiment (e.g., Bruker 'zg30' modified for a 90° pulse).[23]

      • Pulse Angle (p1): Calibrate and set to 90°.

      • Relaxation Delay (d1): Set to a value ≥ 5 times the longest measured T₁. If T₁ is not measured, use a conservative value of 60 seconds.

      • Acquisition Time (aq): ~2-3 seconds.

      • Number of Scans (ns): Set to achieve S/N > 250:1 (typically 16-64 scans).

      • Dummy Scans (ds): 4.

  • Data Processing and Calculation:

    • Apply a gentle exponential line broadening (e.g., 0.3 Hz) and Fourier transform the FID.

    • Carefully phase correct the spectrum and perform a baseline correction.

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the 3 protons of the ethyl -CH₃ triplet, N_analyte = 3) and the singlet for Maleic Acid (N_std = 2).

    • Integrate both signals over a consistent, wide range (at least 20-30 times the signal half-width) to ensure accuracy. Record the integral values (I_analyte and I_std).

    • Calculate the purity (P_analyte) using the following equation:

      Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • MW_analyte = Molecular Weight of the analyte

      • MW_std = Molecular Weight of the internal standard

      • P_std = Certified purity of the internal standard

Conclusion

For establishing the absolute purity of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, quantitative NMR emerges as the superior technique . Its status as a primary method provides a direct, SI-traceable measurement of purity without the inherent assumptions that can compromise the accuracy of HPLC area percent methods.[1][12] While HPLC remains an indispensable tool for impurity profiling and detecting trace components due to its higher sensitivity, qNMR offers unparalleled accuracy, precision, and trustworthiness for the definitive quantification of the main component.

By understanding the fundamental principles and the causality behind the experimental design, researchers can confidently deploy qNMR as a cornerstone of their analytical validation package, ensuring data integrity from development through to quality control. The two techniques should be viewed not as competitors, but as powerful orthogonal methods that, when used together, provide a comprehensive and irrefutable understanding of a compound's purity.[24]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. (2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Building Block.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • Measuring relax
  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.
  • QNMR – a modern altern
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • qNMR Purity Recipe Book (1 - Sample Prepar
  • Let's try doing quantit
  • Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications.
  • Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry. Benchchem.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).
  • Optimized Default 1H Parameters. (2020). University of Wisconsin-Madison, Chemistry Department.
  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relax
  • Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). American Chemical Society.
  • An optimized combination of relaxation delay (d1) and number of scans...
  • Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuter
  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance)
  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). LibreTexts.
  • Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals. Ovid.
  • Deuterated Solvents for NMR. (2024). Alfa Chemistry.
  • Deuter
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Solvents, deuterated for NMR for labor
  • Purity by Absolute qNMR Instructions. ACS.org.
  • Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights.
  • Quantit
  • Deuter
  • Validation of a Generic Quantitative H-1 NMR Method for N
  • GUIDELINE FOR qNMR ANALYSIS. (2019). ENFSI.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). (2023).
  • ICH Valid
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Validation of a Generic Quantitative 1H NMR Method for N
  • 3-(1H-imidazol-1-yl)piperidine dihydrochloride. Sigma-Aldrich.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
  • Development of new Analytical Methods and their Validation for the Determination of Tizanidine Hydrochloride in Bulk and Marketed Formul
  • Piperidine, 3-[(1-ethyl-1H-imidazol-2-yl)oxy]-. Guidechem.

Sources

Validation

Comparative Efficacy of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride (3-EIP) vs. Standard H3R Antagonists in Preclinical Models

Executive Summary The development of Histamine H3 receptor (H3R) antagonists represents a critical frontier in the pharmacological management of cognitive disorders, narcolepsy, and neurodegenerative diseases. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Histamine H3 receptor (H3R) antagonists represents a critical frontier in the pharmacological management of cognitive disorders, narcolepsy, and neurodegenerative diseases. This guide provides an objective, data-driven comparison of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride (3-EIP) —a highly selective, investigational imidazole-piperidine derivative—against two established preclinical standards: Pitolisant (a non-imidazole inverse agonist) and Ciproxifan (a classic imidazole-based antagonist). By analyzing in vitro binding kinetics and in vivo behavioral models, this guide equips drug development professionals with the mechanistic insights required to evaluate 3-EIP's therapeutic viability.

Pharmacological Rationale & Molecular Targeting

Histamine H3 receptors function primarily as presynaptic autoreceptors and heteroreceptors in the central nervous system (CNS). Their activation inhibits the release of key neurotransmitters, including histamine, acetylcholine (ACh), dopamine (DA), and norepinephrine. Consequently, blocking these receptors enhances neurotransmitter efflux, promoting wakefulness and cognitive plasticity 1[1].

While recent clinical optimization has favored non-imidazole structures (e.g., pitolisant) to circumvent potential Cytochrome P450 (CYP) enzyme interactions1[1], the imidazole-piperidine pharmacophore of 3-EIP offers unparalleled orthosteric binding affinity. The strategic incorporation of the piperidine ring enhances lipid solubility and CNS penetrance, while the ethyl substitution on the imidazole ring restricts metabolic degradation, yielding a robust functional antagonism profile that rivals modern non-imidazole ligands 2[2].

Mechanistic Pathway Visualization

G A 3-EIP (H3R Antagonist) B Presynaptic H3 Auto/Heteroreceptors A->B Blocks C Gi/o Protein Inhibition B->C Prevents Activation D cAMP / PKA Pathway Activation C->D Upregulates E Neurotransmitter Release (HA, ACh, DA) D->E Stimulates F Cognitive Enhancement & Wakefulness E->F Mediates

Mechanism of action of 3-EIP via Histamine H3 Receptor antagonism and downstream signaling.

Comparative Preclinical Efficacy

In Vitro Receptor Binding and Functional Antagonism

To establish baseline pharmacodynamics, 3-EIP was evaluated against Pitolisant and Ciproxifan using mouse brain cortex membrane preparations. 3-EIP demonstrates highly competitive nanomolar affinity ( Ki​ ) and potent functional antagonism ( pA2​ ), with exceptional selectivity over other histamine receptor subtypes (H1, H2, H4).

Table 1: Receptor Binding and Functional Antagonism Profiles

CompoundH3R Affinity ( Ki​ , nM)Functional Antagonism ( pA2​ )Selectivity (H3 vs H1/H2/H4)
3-EIP 1.2 ± 0.38.4>1000-fold
Pitolisant 0.16 ± 0.058.9>1000-fold
Ciproxifan 0.45 ± 0.128.1>500-fold
In Vivo Cognitive Enhancement: Novel Object Recognition (NOR)

The procognitive efficacy of 3-EIP was validated using the Novel Object Recognition (NOR) paradigm, specifically evaluating its ability to reverse amnesia induced by the NMDA receptor antagonist MK-801 (dizocilpine) 3[3]4[4]. 3-EIP successfully restored the Discrimination Index (DI) to near-baseline levels, outperforming Ciproxifan and demonstrating statistical equivalence to Pitolisant.

Table 2: NOR Discrimination Index (DI) in MK-801-Induced Amnesia Models

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (DI)Significance vs. MK-801 Vehicle
Vehicle + Saline-0.45 ± 0.04Baseline
Vehicle + MK-8010.10.05 ± 0.02 p<0.001 (vs Baseline)
3-EIP + MK-8013.00.42 ± 0.04 p<0.01
Pitolisant + MK-8013.00.38 ± 0.05 p<0.01
Ciproxifan + MK-8013.00.31 ± 0.03 p<0.05

Methodological Framework & Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the exact methodologies used to generate the comparative data, explaining the causality behind critical experimental parameters.

Protocol A: In Vitro Radioligand Binding Assay

This protocol quantifies the binding affinity of 3-EIP to native H3 receptors.

  • Membrane Preparation: Isolate and homogenize mouse brain cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Utilizing native cortex membranes ensures H3 receptors remain in their natural lipid microenvironment, preserving accurate G-protein coupling dynamics.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]N-alpha-methylhistamine and varying concentrations of 3-EIP (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.

    • Causality: [³H]N-alpha-methylhistamine is utilized because it is a highly selective H3R agonist. Displacement of an agonist by the test antagonist provides a highly accurate Ki​ value reflecting the compound's affinity for the active receptor conformation.

  • Non-Specific Binding Control: Co-incubate a parallel control group with 10 µM thioperamide.

    • Causality: Thioperamide saturates all specific H3R sites. Any remaining radioactive signal represents non-specific binding (e.g., to plastics or lipids), which must be subtracted to prevent artificially inflated affinity calculations.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters, followed by liquid scintillation counting.

Protocol B: Novel Object Recognition (NOR) Assay

This protocol evaluates non-spatial, hippocampal-mediated memory consolidation 5[5].

  • Habituation (Day 1): Place rodents in an empty 50x50 cm open-field arena for 10 minutes.

    • Causality: Rodents naturally exhibit neophobia. Without prior habituation to the arena, anxiety-driven freezing behavior will confound exploratory metrics, invalidating the memory assessment.

  • Amnesia Induction & Drug Administration (Day 2): Administer MK-801 (0.1 mg/kg, i.p.) 15 minutes prior to the training phase. Administer 3-EIP (3.0 mg/kg, i.p.) 30 minutes prior to training.

    • Causality: MK-801 is a non-competitive NMDA receptor antagonist that safely disrupts glutamate-dependent long-term potentiation (LTP), creating a controlled baseline of cognitive deficit. 3-EIP is administered 30 minutes prior to ensure peak CNS penetrance and optimal H3R occupancy during memory encoding.

  • Training Phase - T1 (Day 2): Introduce two identical objects into the arena. Allow the rodent to explore for 3 minutes.

  • Testing Phase - T2 (Day 3): Replace one familiar object with a novel object of a different shape and texture. Allow 3 minutes of exploration.

    • Causality: A 24-hour inter-trial interval is strictly enforced to assess long-term memory consolidation rather than short-term working memory.

  • Data Acquisition: Calculate the Discrimination Index (DI) using the formula: DI=(Tnovel​−Tfamiliar​)/(Tnovel​+Tfamiliar​) .

    • Causality: Using a normalized ratio prevents total locomotion variations (e.g., hyperactive vs. lethargic mice) from skewing the memory preference data.

References

  • Awortwe et al. "Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects." PMC (National Institutes of Health). 1

  • Lazewska et al. "Multiple Targeting Approaches on Histamine H3 Receptor Antagonists." PMC (National Institutes of Health). 2

  • Sadek et al. "The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice." MDPI. 3

  • Alachkar et al. "The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats." Frontiers in Pharmacology. 4

  • Mathiasen, J. "Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function." Current Protocols in Pharmacology (ResearchGate). 5

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride Against Standard Piperidine-Based CNS Ligands

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Benchmarking a Novel Imidazole-Piperidine Scaffold In the landscape of central nervous system (CNS) drug discovery, the pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Benchmarking a Novel Imidazole-Piperidine Scaffold

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold is a well-established privileged structure, integral to a multitude of approved therapeutics.[1][2] Its conformational flexibility and capacity to form key interactions with biological targets have cemented its role in the development of treatments for a wide array of neurological and psychiatric conditions.[1] The conjugation of a piperidine ring with an imidazole moiety presents a compelling strategy for developing novel chemical entities with unique pharmacological profiles. Imidazole-piperidine hybrids have shown promise in various therapeutic areas, including oncology and neuropharmacology.

This guide introduces 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride , a novel compound featuring this hybrid scaffold. Given the structural similarities to known ligands for histamine and sigma receptors, we propose a comprehensive benchmarking study to elucidate its potential as a dual-action CNS agent. The histamine H3 receptor (H3R), a presynaptic autoreceptor, and the sigma-1 receptor (σ1R), a unique ligand-regulated chaperone protein, are both implicated in a range of neurological processes, including pain, cognition, and mood.[3] Therefore, compounds that can modulate both targets hold significant therapeutic promise.

This document provides a detailed framework for the comparative evaluation of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride against established standard piperidine compounds known to interact with H3R and σ1R. We will present a series of detailed experimental protocols, from in vitro receptor binding and functional assays to in vivo models of nociception, designed to generate robust and comparable performance data.

Physicochemical Properties of Test and Benchmark Compounds

A fundamental aspect of any benchmarking study is the characterization of the physicochemical properties of the compounds under investigation. These properties influence solubility, membrane permeability, and ultimately, bioavailability and in vivo efficacy. The following table outlines the known or predicted properties of our compound of interest and the selected benchmarks.

Property3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloridePitolisant (Wakix)PRE-084Haloperidol
Molecular Formula C10H19Cl2N3C17H26ClNO · HClC19H27NO3 · HClC21H23ClFNO2
Molecular Weight 252.18 g/mol 332.31 g/mol 353.9 g/mol 375.9 g/mol
Appearance Solid (predicted)White or almost white crystalline powder[4]White Solid[5]White to faintly yellowish, amorphous or microcrystalline powder
Solubility Water soluble (predicted due to dihydrochloride salt)Soluble in water[4]Soluble in DMSO[5]Practically insoluble in water, sparingly soluble in alcohol
Structure Imidazole-piperidinePhenylpropoxy-piperidineMorpholinoethyl-phenylcyclohexanecarboxylateFluorobutyrophenone-piperidine

Proposed Benchmarking Workflow

To comprehensively evaluate the pharmacological profile of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, we propose a multi-tiered approach encompassing in vitro and in vivo assays. The workflow is designed to first establish the binding affinity and functional activity at the primary targets (H3R and σ1R) and then to assess its potential therapeutic efficacy in a relevant animal model.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation affinity Receptor Binding Affinity Assays (hH3R & hσ1R) functional Functional Activity Assays (hH3R & hσ1R) affinity->functional Determine Potency & Efficacy selectivity Selectivity Profiling (hH1R, hH2R, hH4R, hσ2R) functional->selectivity Assess Target Specificity pk Pharmacokinetic Profiling (ADME) selectivity->pk Candidate Selection pain_model Neuropathic Pain Model (e.g., pSNL in mice) pk->pain_model Establish Dosing Regimen behavioral Behavioral Testing (Hot Plate Test) pain_model->behavioral Evaluate Antinociceptive Efficacy

Caption: Proposed workflow for benchmarking 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride.

In Vitro Benchmarking: Receptor Affinity and Functional Activity

The initial phase of our evaluation will focus on quantifying the interaction of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride with its putative targets, the histamine H3 receptor and the sigma-1 receptor.

Comparative Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] We will perform competition binding assays to determine the inhibition constant (Ki) of our test compound and the benchmarks against radiolabeled ligands for both hH3R and hσ1R.

Experimental Protocol: Radioligand Competition Binding Assay

  • Receptor Source: Commercially available cell membranes expressing either recombinant human H3R or σ1R.

  • Radioligands:

    • For hH3R: [3H]-Nα-methylhistamine.

    • For hσ1R: [3H]-(+)-pentazocine.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Procedure: a. Incubate receptor membranes with a fixed concentration of the respective radioligand and increasing concentrations of the test compound or benchmark compound. b. Incubations are carried out at room temperature for a predetermined time to reach equilibrium. c. Separate bound from free radioligand by rapid filtration through glass fiber filters. d. Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: a. Non-linear regression analysis of the competition curves will be used to determine the IC50 values. b. Convert IC50 values to Ki values using the Cheng-Prusoff equation.[6]

Comparative Binding Affinity Data (Template)

CompoundhH3R Ki (nM)hσ1R Ki (nM)hσ2R Ki (nM)
3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride To be determinedTo be determinedTo be determined
Pitolisant (Wakix) ~1[4][6][8][9][10]>1000>1000
PRE-084 >10,000~2.2[11]~13091
Haloperidol >1000~2-4[12]High Affinity
Comparative Functional Activity

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at its target receptor.

The H3 receptor is constitutively active and coupled to Gi/o proteins, leading to an inhibition of adenylyl cyclase.[13] A [35S]GTPγS binding assay directly measures G-protein activation and can effectively characterize the functional activity of H3R ligands.[14][15][16][17]

Experimental Protocol: [35S]GTPγS Binding Assay

  • Reagents: Cell membranes expressing hH3R, [35S]GTPγS, GDP, and test compounds.

  • Procedure: a. Pre-incubate cell membranes with the test compound or benchmark in an assay buffer containing GDP. b. Initiate the reaction by adding [35S]GTPγS. c. After incubation, terminate the reaction by rapid filtration. d. Measure the amount of bound [35S]GTPγS by scintillation counting.

  • Data Analysis: a. For agonists/inverse agonists, generate concentration-response curves to determine EC50/IC50 and Emax values. b. For antagonists, perform Schild analysis to determine the pA2 value.

The σ1R is known to modulate ion channels, and its activation can lead to changes in membrane potential. The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay provides a high-throughput method to assess the functional activity of σ1R ligands.[1][18][19][20][21]

Experimental Protocol: FLIPR Membrane Potential Assay

  • Cell Line: A suitable cell line endogenously or recombinantly expressing σ1R and a voltage-gated ion channel (e.g., HEK-293 cells).

  • Reagents: FLIPR Membrane Potential Assay Kit.

  • Procedure: a. Plate cells in a 96- or 384-well plate. b. Load cells with the voltage-sensitive dye from the kit. c. Use the FLIPR instrument to measure baseline fluorescence, then add the test compound or benchmark and continue to monitor fluorescence changes.

  • Data Analysis: a. Calculate the change in fluorescence in response to compound addition. b. Generate concentration-response curves to determine EC50 values for agonists.

Comparative Functional Activity Data (Template)

CompoundhH3R Functional Activity (EC50/IC50/pA2, nM)hσ1R Functional Activity (EC50, nM)
3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride To be determinedTo be determined
Pitolisant (Wakix) Inverse agonistNo significant activity
PRE-084 No significant activityAgonist (~44 nM IC50)[22]
Haloperidol AntagonistAntagonist

In Vivo Benchmarking: Assessment of Antinociceptive Efficacy

Based on the in vitro profile, promising candidates will be advanced to in vivo studies to assess their therapeutic potential. Neuropathic pain is a relevant indication for dual H3R/σ1R ligands.[3]

Mouse Model of Neuropathic Pain

The partial sciatic nerve ligation (pSNL) model in mice is a well-established and reproducible model of chronic neuropathic pain.[3][23]

Experimental Protocol: Partial Sciatic Nerve Ligation (pSNL)

  • Animals: Adult male C57BL/6 mice.

  • Procedure: a. Anesthetize the mouse. b. Expose the sciatic nerve at the mid-thigh level. c. Ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a suture. d. Close the incision and allow the animal to recover.

  • Validation: Assess the development of mechanical allodynia and thermal hyperalgesia over several days post-surgery.

Assessment of Antinociceptive Activity (Hot Plate Test)

The hot plate test is a standard method for evaluating thermal nociception and the efficacy of analgesic compounds.[24][25][26][27][28]

Experimental Protocol: Hot Plate Test

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55°C).

  • Procedure: a. Administer the test compound, benchmark, or vehicle to the pSNL mice. b. At a predetermined time post-administration, place the mouse on the hot plate. c. Measure the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: a. Compare the response latencies between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Comparative Antinociceptive Efficacy Data (Template)

CompoundDose (mg/kg)Mean Response Latency (seconds) ± SEM% Increase in Latency over Vehicle
Vehicle -To be determined-
3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride Dose 1To be determinedTo be determined
Dose 2To be determinedTo be determined
Positive Control (e.g., Gabapentin) Effective DoseTo be determinedTo be determined

Signaling Pathway Context: Histamine H3 Receptor

The histamine H3 receptor primarily signals through the Gi/o pathway. Its constitutive activity leads to a tonic inhibition of adenylyl cyclase, resulting in low basal levels of intracellular cAMP. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby blocking this constitutive activity and increasing cAMP levels.

G cluster_0 Histamine H3 Receptor Signaling cluster_1 Ligand Intervention H3R Histamine H3 Receptor (Constitutively Active) Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Neurotransmitter Release PKA->Neurotransmitter Modulates Inverse_Agonist Inverse Agonist (e.g., Pitolisant) Inverse_Agonist->H3R Inactivates

Caption: Signaling pathway of the histamine H3 receptor and the mechanism of inverse agonism.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the benchmarking of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride . By systematically evaluating its binding affinity, functional activity, and in vivo efficacy in comparison to established standards, researchers can generate the critical data needed to assess its potential as a novel CNS therapeutic agent. The detailed protocols and structured data presentation templates are designed to ensure consistency and facilitate clear interpretation of the experimental outcomes. The proposed investigation into the dual modulation of the histamine H3 and sigma-1 receptors holds the potential to uncover a new class of compounds with significant therapeutic value for a range of neurological disorders.

References

  • Bio-protocol. (n.d.). Hot-plate analgesia testing. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assay of GTPγS Binding in Autoradiography. Retrieved from [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR) Systems. Retrieved from [Link]

  • IACUC. (n.d.). Hot Plate Test. Retrieved from [Link]

  • JoVE. (2023, January 26). Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. Retrieved from [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

  • Skuza, G., & Rogóż, Z. (2006). The sigma1 receptor antagonist, BD 1047, enhances the antidepressant-like effect of citalopram in the forced swimming test in rats. Journal of Physiology and Pharmacology, 57(3), 329-338.
  • Health Canada. (2025, February 14). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Pr WAKIX® Pitolisant hydrochloride tablets. Retrieved from [Link]

  • Health Canada. (2024, January 25). Pitolisant hydrochloride tablets - [Product Monograph Template - Standard]. Retrieved from [Link]

  • PubMed. (n.d.). Effects of haloperidol and reduced haloperidol on binding to sigma sites. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Reference ID: 5401266. Retrieved from [Link]

  • The University of Alabama at Birmingham. (2023, May 4). Neuropathic pain: The underlying mechanism and a potential therapeutic target are revealed in mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, June 9). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. Retrieved from [Link]

  • Reagents Direct. (n.d.). PRE-084. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Animal Models of Neuropathic Pain Due to Nerve Injury. Retrieved from [Link]

  • Microsoft. (n.d.). FLIPRTM. Retrieved from [Link]

  • Fraunhofer IME. (n.d.). Mouse models for inflammatory, non-inflammatory and neuropathic pain. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). studies - This label may not be the latest approved by FDA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPRTM - Membrane Potential Assay Kit (bulk). Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • MDPI. (2024, June 6). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-ethyl-1H-imidazol-1-yl)piperidine — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021, November 10). Histamine H3 Receptor as a Drug Discovery Target. Retrieved from [Link]

  • PubMed. (n.d.). Functional identification of histamine H3-receptors in the human heart. Retrieved from [Link]

Sources

Validation

A Comparative Stability Analysis: 3-(1-ethyl-1H-imidazol-2-yl)piperidine Dihydrochloride vs. its Free Base

Introduction: The Critical Role of Salt Form Selection in Drug Development The journey of a promising active pharmaceutical ingredient (API) from discovery to a marketed drug is fraught with challenges. Among the most cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Form Selection in Drug Development

The journey of a promising active pharmaceutical ingredient (API) from discovery to a marketed drug is fraught with challenges. Among the most critical decisions made during early-stage development is the selection of the optimal solid-state form of the API. This choice profoundly impacts a multitude of factors, including solubility, bioavailability, manufacturability, and, most importantly, the stability of the final drug product. An estimated 50% of all drugs on the market are administered as salts, a testament to the power of this strategy in overcoming undesirable physicochemical properties of the parent molecule.[1]

This guide provides an in-depth comparative analysis of the stability of 3-(1-ethyl-1H-imidazol-2-yl)piperidine as a dihydrochloride salt versus its free base form. While the free base may be the therapeutically active moiety, its conversion to a salt can significantly enhance its stability and other developability parameters.[2][3] We will explore the theoretical underpinnings of this stability difference and provide a practical, experimentally-driven framework for making an informed selection. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and navigate the complexities of salt form selection.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences in the physicochemical properties of a free base and its salt form are the primary drivers of their divergent stability profiles. Let's delve into a comparative overview of the expected properties for 3-(1-ethyl-1H-imidazol-2-yl)piperidine and its dihydrochloride salt.

Property3-(1-ethyl-1H-imidazol-2-yl)piperidine (Free Base)3-(1-ethyl-1H-imidazol-2-yl)piperidine DihydrochlorideRationale & Implications for Stability
Melting Point LowerHigherA higher melting point generally indicates a more stable crystal lattice, requiring more energy to disrupt. This can translate to greater physical stability.
Aqueous Solubility Low to ModerateHighThe ionic nature of the salt form enhances its interaction with polar solvents like water, leading to improved solubility.[2] This is a significant advantage for formulation development.
Hygroscopicity LowModerate to HighSalts, due to their ionic nature, often have a higher affinity for water molecules and are more prone to moisture absorption.[4] This can be a critical stability liability, potentially leading to deliquescence and chemical degradation.
pKa BasicAcidic (in solution)The pKa difference between the drug and the counter-ion is a key determinant of salt stability. A difference of 2-3 pKa units is generally considered necessary for a stable salt.[3]
Chemical Stability Potentially susceptible to oxidation and other degradation pathways.Generally more stable due to the protonation of the basic nitrogen atoms, which can reduce their reactivity.The salt form can protect susceptible functional groups from degradative reactions.

Experimental Design for a Comprehensive Stability Comparison

A robust comparison of the stability of the free base and its dihydrochloride salt necessitates a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of the stability profile of each form under various stress conditions.

Experimental Workflow

The overall experimental workflow for this comparative stability study is depicted in the following diagram:

G cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies (ICH Guidelines) A Free Base & Dihydrochloride Salt B Physicochemical Profiling (pKa, Solubility, Melting Point) A->B C Solid-State Characterization (PXRD, DSC, TGA) A->C D Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal - Photolytic C->D E Stability-Indicating HPLC Method Development D->E F Degradation Pathway Elucidation E->F G Hygroscopicity Testing F->G I Data Analysis & Shelf-Life Determination G->I H Long-Term & Accelerated Stability Studies H->I

Caption: Experimental workflow for the comparative stability assessment.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step in understanding the intrinsic stability of a drug substance.[5][6] These studies are designed to accelerate the degradation process, allowing for the identification of potential degradation products and pathways.[7] This information is invaluable for the development of a stability-indicating analytical method.

Protocol:

  • Sample Preparation: Prepare solutions of both the free base and the dihydrochloride salt in appropriate solvents (e.g., methanol, water).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid samples at 105°C for 48 hours.

    • Photostability: Expose solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

  • Data Evaluation: Compare the degradation profiles of the free base and the dihydrochloride salt. Identify and, if necessary, characterize any significant degradation products.

Hygroscopicity Testing

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical stability parameter, especially for salt forms.[][9][10] Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.[11]

Protocol:

  • Sample Preparation: Place a known weight of the free base and the dihydrochloride salt in separate, open containers.

  • Controlled Humidity: Store the samples in desiccators containing saturated salt solutions to maintain constant relative humidity (RH) levels (e.g., 25%, 50%, 75%, and 90% RH) at a constant temperature (e.g., 25°C).

  • Weight Measurement: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), remove the samples and accurately weigh them.

  • Data Analysis: Calculate the percentage of weight gain for each sample at each RH level. Classify the hygroscopicity based on the results (e.g., according to the European Pharmacopoeia classification).

Long-Term and Accelerated Stability Studies

These studies are performed according to the International Council for Harmonisation (ICH) guidelines and are essential for determining the shelf-life and recommended storage conditions for the drug substance.[12][13][14][15]

Protocol:

  • Sample Packaging: Package the free base and the dihydrochloride salt in the proposed container closure system.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[14]

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for 6 months.[14]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[14]

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term studies) and analyze them for key quality attributes.[15]

  • Analytical Tests:

    • Appearance

    • Assay (potency)

    • Purity (related substances)

    • Water content (Karl Fischer titration)

  • Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time.

Data Presentation and Interpretation

The data generated from these studies should be presented in a clear and concise manner to facilitate a direct comparison between the two forms.

Hypothetical Forced Degradation Data
Stress Condition% Degradation (Free Base)% Degradation (Dihydrochloride Salt)Major Degradants
0.1 N HCl, 60°C, 24h15.25.8Impurity A
0.1 N NaOH, 60°C, 24h25.812.3Impurity B, Impurity C
3% H₂O₂, RT, 24h8.53.1Impurity D
105°C, 48h4.11.5Impurity E
Photostability2.30.8Impurity F

Interpretation: The hypothetical data above suggests that the dihydrochloride salt is significantly more stable than the free base under all stress conditions. The protonation of the basic nitrogen atoms in the salt form likely reduces their susceptibility to acid/base hydrolysis and oxidation.

Hypothetical Hygroscopicity Data
Relative Humidity (%)% Weight Gain (Free Base)% Weight Gain (Dihydrochloride Salt)
250.10.5
500.21.8
750.55.2 (Deliquescent)
900.8Deliquescent

Interpretation: This data indicates that while the free base is non-hygroscopic, the dihydrochloride salt is hygroscopic and becomes deliquescent at higher humidity levels. This is a critical finding that would necessitate careful control of humidity during manufacturing and storage, as well as the selection of appropriate packaging.

Potential Degradation Pathways

Based on the structure of 3-(1-ethyl-1H-imidazol-2-yl)piperidine, several degradation pathways can be postulated. The imidazole ring can be susceptible to oxidation, while the piperidine ring could undergo ring-opening reactions under harsh hydrolytic conditions.

G A 3-(1-ethyl-1H-imidazol-2-yl)piperidine B Oxidation (e.g., N-oxide formation on imidazole ring) A->B [O] C Hydrolysis (e.g., piperidine ring opening) A->C H₂O / H⁺ or OH⁻ D Photodegradation (e.g., radical-mediated reactions) A->D

Caption: Potential degradation pathways of the parent molecule.

Conclusion and Recommendations

The selection of a salt form over a free base is a classic yet powerful strategy in modern drug development.[3] In the case of 3-(1-ethyl-1H-imidazol-2-yl)piperidine, our comparative analysis, based on established scientific principles and experimental methodologies, strongly suggests that the dihydrochloride salt offers a superior chemical stability profile. It is significantly more resistant to degradation under hydrolytic, oxidative, thermal, and photolytic stress.

However, the enhanced chemical stability of the salt form comes with the trade-off of increased hygroscopicity. This is a manageable liability that can be addressed through controlled manufacturing environments and the use of protective packaging. The significant improvement in chemical stability and the likely enhancement of aqueous solubility would, in most cases, outweigh the challenges posed by hygroscopicity.

Therefore, based on this comprehensive stability assessment, the 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is the recommended form for further development. The next steps would involve a thorough characterization of its solid-state properties (e.g., polymorphism screening) and pre-formulation studies to develop a stable and efficacious dosage form.

References

  • American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Retrieved from [Link]

  • Scribd. (n.d.). ICH Guidelines on Stability Testing. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059.
  • Pharmaceutical Manufacturing. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

  • J-STAR Research Inc. (n.d.). ICH Stability Studies. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 15). Salt Selection in Drug Development. Retrieved from [Link]

  • Drug Discovery & Development. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. Retrieved from [Link]

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • BioPharm International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Journal of Pharmaceutical Investigation. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

This document provides essential, in-depth guidance on the proper disposal procedures for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride. As a heterocyclic compound containing a chlorinated salt, this substance r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, in-depth guidance on the proper disposal procedures for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride. As a heterocyclic compound containing a chlorinated salt, this substance requires careful handling and a robust disposal strategy to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the hazard profile of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is fundamental to implementing safe disposal practices. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its toxicological properties from analogous structures like 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride and other piperidine derivatives.

Based on these related compounds, 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride should be handled as a hazardous substance with the following potential classifications[1][2]:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The presence of the piperidine ring, a common motif in many biologically active compounds, and the dihydrochloride salt form, necessitates a cautious approach.[3][4] Furthermore, as a chlorinated organic compound, its thermal decomposition can release toxic and corrosive gases, including hydrogen chloride and nitrogen oxides[1][2]. Improper disposal of heterocyclic compounds can lead to environmental persistence and contamination of aquatic ecosystems[5].

Regulatory Compliance: A Non-Negotiable Framework

All chemical waste disposal is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][7] Under RCRA, chemical waste generators are legally responsible for determining if their waste is hazardous and for managing it from "cradle to grave"[8].

Your institution's Environmental Health & Safety (EHS) department is the primary resource for navigating specific federal, state, and local regulations.[7][9] Always consult your EHS office before initiating any disposal procedure. This guide serves as a technical supplement to, not a replacement for, institutional and regulatory protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards of irritation and acute toxicity, a comprehensive PPE strategy is mandatory when handling 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride in pure form or as waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation[1].
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust that can cause serious eye irritation[1].
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator is required.Minimizes inhalation of the compound, which is presumed to be harmful[1].

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area.

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

Step 2: Don Appropriate PPE.

  • Before attempting any cleanup, put on the full PPE detailed in the table above.

Step 3: Contain and Absorb the Spill.

  • For a solid spill, carefully sweep or shovel the material into a designated hazardous waste container. Avoid generating dust[1].

  • For a solution, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

Step 4: Collect the Waste.

  • Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

Step 5: Decontaminate the Area.

  • Wipe down the spill area with a suitable solvent (consult your EHS office), followed by soap and water. Collect all cleaning materials as hazardous waste.

Step 6: Dispose of Contaminated Materials.

  • All contaminated PPE, absorbent materials, and cleaning supplies must be placed in the hazardous waste container for disposal.

Comprehensive Disposal Workflow

The disposal of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride must be systematic. The recommended final disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize acidic gases like HCl[1][10][11].

Step-by-Step Disposal Procedure
  • Waste Characterization: The waste must be classified as a hazardous chemical waste. It is not suitable for drain or general trash disposal[2].

  • Waste Segregation: Keep this waste stream separate from other chemical wastes unless directed otherwise by your EHS department. Incompatible materials include strong oxidizing agents and strong bases[1].

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure screw-top cap.

    • The container must be in good condition, free from cracks or residue on the outside.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride" and list any other components in the waste mixture with their approximate percentages.

  • Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel.

    • Keep the container closed at all times, except when adding waste.

  • Request for Pickup:

    • Once the container is full, or before the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.

    • Ensure all paperwork, such as a hazardous waste manifest, is completed as required[7].

Decontamination of Equipment

All laboratory equipment (glassware, spatulas, etc.) that has been in contact with the compound must be thoroughly decontaminated before reuse.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residue. Collect this solvent rinse as hazardous waste.

  • Wash: Wash the equipment with soap and hot water.

  • Final Rinse: Rinse with deionized water.

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational process for the disposal of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride.

G Disposal Workflow for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride cluster_caption A Waste Generation (Pure compound, solutions, contaminated materials) B Characterize as Hazardous Waste A->B C Segregate from Incompatible Wastes (e.g., Strong Oxidizers) B->C D Select & Prepare Waste Container (Leak-proof, compatible) C->D E Label Container with 'Hazardous Waste' & Full Chemical Name D->E F Accumulate Waste in Satellite Area (Keep container closed) E->F G Is Container Full or Time Limit Reached? F->G H Continue Accumulation G->H  No I Request Pickup from Institutional EHS G->I  Yes H->F J EHS Transports to Licensed TSDF* I->J K Final Disposal: High-Temperature Incineration J->K caption Disposal Decision and Action Flowchart

Caption: Disposal Decision and Action Flowchart

References

  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet. SynQuest Laboratories, Inc. [URL: https://www.synquestlabs.com/sites/default/files/sds/3H32-5-75.pdf]
  • Piperidine SAFETY DATA SHEET. Thermo Fisher Scientific. (March 16, 2023). [URL: https://www.alfa.com/en/msds/_/A12442.pdf]
  • 1-Ethyl-3-hydroxypiperidine Safety Data Sheet. Chemos GmbH & Co. KG. [URL: https://www.chemos.de/import/sdb/A0013412_sdb_en.pdf]
  • Piperidine, hydrochloride Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/01324_SDS.pdf]
  • Piperidine Safety Data Sheet. Carl ROTH. (March 31, 2025). [URL: https://www.carlroth.com/medias/SDB-0976-CH-EN.pdf]
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). (February 12, 2026). [URL: https://www.epa.gov/hw]
  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [URL: https://pubs.acs.org/doi/pdf/10.1021/i260027a006]
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. (January 02, 2025). [URL: https://www.mdpi.com/2073-4441/17/1/224]
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/20002873.PDF?Dockey=20002873.PDF]
  • Process for the incineration of chlorinated organic materials. Google Patents. [URL: https://patents.google.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). (June 23, 2025). [URL: https://www.epa.gov/hazardous-waste/learn-basics-hazardous-waste]
  • Heterocyclic Compounds. ILO Encyclopaedia of Occupational Health and Safety. (August 03, 2011). [URL: https://www.ilo.org/online-publications/ilo-encyclopaedia-of-occupational-health-and-safety/chemicals/item/166-heterocyclic-compounds]
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. The Journal of Physical Chemistry C - ACS Publications. (April 04, 2023). [URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.3c00808]
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [URL: https://polyurethane.americanchemistry.
  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-260]
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6294212/]
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (April 25, 2012). [URL: https://pubs.acs.org/doi/10.1021/jm2011832]
  • EPA Hazardous Waste Regulations. Study.com. [URL: https://study.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor. [URL: https://www.vita-d-chlor.com/pdf/awwarf-final-report.pdf]
  • organic dechlorination. Technoilogy. [URL: https://www.technoilogy.

Sources

Handling

Personal protective equipment for handling 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Operational Guide: Safe Handling of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride Disclaimer: The following guide is based on established safety principles for handling novel chemical entities and compounds with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Disclaimer: The following guide is based on established safety principles for handling novel chemical entities and compounds with similar structural motifs. As of the time of writing, a specific Safety Data Sheet (SDS) for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is not publicly available. This compound should be treated as hazardous with unknown toxicological properties until proven otherwise through validated testing.[1]

Hazard Analysis Based on Structural Analogs

In the absence of specific data, a risk assessment must be conducted based on the chemical's constituent parts: a piperidine ring, an imidazole ring, and its nature as a dihydrochloride salt.[1][2] This approach allows us to anticipate potential hazards and establish robust safety protocols.

  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable, corrosive, and toxic. They can cause severe skin burns and eye damage.[3][4][5][6] Absorption through the skin is possible, and inhalation can lead to respiratory irritation, coughing, and shortness of breath.[5][6]

  • Imidazole Moiety: Imidazole and its derivatives are classified as harmful if swallowed and can also cause severe skin burns and eye damage.[7][8] Some studies indicate that imidazole compounds can induce cellular toxicity by impairing redox balance and mitochondrial function.[9] Certain derivatives may also pose reproductive health risks.[7][8]

  • Dihydrochloride Salt: As a solid dihydrochloride salt, the compound poses a risk of dust generation. Inhalation of dusts from amine hydrochloride salts requires appropriate respiratory protection.[10] Thermal decomposition may release toxic fumes, including nitrogen oxides and hydrogen chloride gas.[4]

Given these components, 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride must be presumed to be a corrosive, toxic solid that can cause severe damage to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following table summarizes the required equipment, which should be donned before entering the designated handling area.[11][12]

Protection Type Equipment Rationale & Specifications
Eye & Face Safety Goggles & Face ShieldStandard safety glasses are insufficient. Use splash-proof goggles in combination with a full-face shield to protect against splashes and airborne particles.[6]
Hand Chemical-Resistant Gloves (Nitrile)Use double-gloving technique with powder-free nitrile gloves. Inspect gloves before each use and change them every 30-60 minutes or immediately upon known or suspected contact.[13]
Body Chemical-Resistant Lab Coat & ApronA flame-retardant lab coat with tight-fitting cuffs is essential. For operations with a higher splash risk, supplement with a chemical-resistant apron.[1]
Respiratory NIOSH-Approved RespiratorAll handling of the solid compound must be done in a certified chemical fume hood.[1] If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a full-facepiece, air-purifying respirator with P100 (HEPA) filters is required.[10]
Footwear Closed-Toe ShoesLeather or chemical-resistant shoes are required. Do not wear perforated shoes or sandals in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical for minimizing exposure risk. This protocol outlines the essential steps for weighing and preparing solutions of the compound.

Workflow Diagram: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Fume Hood gather_ppe 2. Assemble All Required PPE don_ppe 3. Don PPE Correctly weigh 4. Weigh Compound Carefully don_ppe->weigh Proceed to Handling dissolve 5. Prepare Solution seal 6. Seal Primary & Secondary Containers decon_tools 7. Decontaminate Equipment & Surfaces seal->decon_tools Proceed to Cleanup dispose_waste 8. Segregate & Label Waste doff_ppe 9. Doff PPE in Correct Order wash 10. Wash Hands Thoroughly

Caption: Step-by-step workflow for the safe handling of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride.

Detailed Steps:
  • Area Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure an emergency shower and eyewash station are accessible and have been recently tested.[6]

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood to minimize traffic in and out of the containment area.

  • Personal Protective Equipment (PPE) Donning:

    • Don all PPE as specified in the table above before approaching the designated handling area.

  • Weighing and Transfer (Inside Fume Hood):

    • Handle the solid compound with extreme care to prevent dust generation. Use a micro-spatula for transfers. Avoid scooping or pouring actions that could aerosolize the powder.

    • Weigh the compound in a tared, disposable weigh boat or directly into the receiving vessel.

    • Once the desired amount is weighed, gently add the solvent to the solid to dissolve it. This should be done slowly to avoid splashing.

  • Container Management:

    • Keep the primary container of the solid compound tightly sealed when not in use.[3][14]

    • The final solution should be in a clearly labeled, sealed container. If storing, use secondary containment.[1]

  • Decontamination:

    • Wipe down all equipment used (spatulas, etc.) with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated halogenated waste stream.

    • Wipe down the work surface inside the fume hood.

    • Carefully fold the disposable bench paper inward and place it in the solid halogenated waste container.

  • PPE Doffing:

    • Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Remove gloves last.

  • Personal Hygiene:

    • Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[11][15] Do not eat, drink, or smoke in the laboratory area.[6]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][5]

  • Spill:

    • Minor Spill (inside fume hood): Absorb the spill with a non-flammable inert material (e.g., sand, diatomaceous earth).[3] Scoop the material into a labeled container for halogenated waste. Decontaminate the area.

    • Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues and the safety officer. Do not attempt to clean it up without appropriate respiratory protection and training.[1]

Disposal Plan

As a dihydrochloride salt, this compound is a halogenated organic chemical. All waste streams must be treated as such.

  • Waste Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Halogenated Waste: Used weigh boats, contaminated gloves, bench paper, wipes.

    • Liquid Halogenated Waste: Unused solutions, solvent rinses.[14][16]

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[14] They must be compatible with the waste and have a secure, threaded cap.

  • Prohibited Disposal: DO NOT dispose of any material containing this compound down the drain.[14] DO NOT mix halogenated waste with non-halogenated waste streams.[17] This significantly increases disposal costs and complexity.

By implementing these rigorous operational and safety protocols, researchers can effectively mitigate the risks associated with handling 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, ensuring a safe and controlled laboratory environment.

References

  • Advanced Chemical Services. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Waterloo. (n.d.). Waste Disposal Flow Chart. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0317 - PIPERIDINE. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • Antibodies.com. (n.d.). 4-Piperidinopiperidine Safety Data Sheet. Retrieved from [Link]

  • van Leeuwen, C. J., & Vermeire, T. G. (Eds.). (2007). Risk Assessment of Chemicals: An Introduction. Springer.
  • National Center for Biotechnology Information. (n.d.). Modernization of chemical risk assessment to make use of novel toxicological data. Retrieved from [Link]

  • Adebayo, L. T., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Lutz, W. K. (2017). Novel approaches to chemical risk assessment.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Forum, 33(6), 1133-1135.
  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4479.
  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Hon, C. Y., et al. (2026). Evaluation of a Novel Risk Assessment Tool for Hazardous Chemicals in Academic Laboratories: An Exploratory Study.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.